Albene
Beschreibung
See also: Petasites hybridus root (part of).
Structure
3D Structure
Eigenschaften
CAS-Nummer |
38451-64-8 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
(1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-11-6-3-7-12(11,2)10-5-4-9(11)8-10/h3,6,9-10H,4-5,7-8H2,1-2H3/t9-,10+,11+,12-/m0/s1 |
InChI-Schlüssel |
HKLBEHRJWPWLOB-QCNOEVLYSA-N |
Isomerische SMILES |
C[C@@]12CC=C[C@@]1([C@H]3CC[C@@H]2C3)C |
Kanonische SMILES |
CC12CC=CC1(C3CCC2C3)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Physicochemical Properties of Albendazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Albendazole (B1665689) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in the treatment of various parasitic worm infestations.[1][2][3] Its efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, and metabolic fate. This document provides a comprehensive overview of the core physicochemical characteristics of albendazole, detailed experimental methodologies for their determination, and a visual representation of its mechanism of action and metabolic pathways.
Note on Nomenclature: The term "Albene" is not a standard chemical identifier. It is often a trade name for products containing Albendazole. This guide focuses on the well-characterized active pharmaceutical ingredient, Albendazole.
Core Physicochemical Data
The fundamental physicochemical properties of Albendazole are summarized below. These parameters are critical for formulation development, as they influence the drug's dissolution rate and bioavailability. Albendazole is classified as a Biopharmaceutical Classification System (BCS) Class II substance, characterized by low solubility and high permeability.[4][5][6]
| Property | Value |
| IUPAC Name | Methyl [6-(propylthio)-1H-benzoimidazol-2-yl]carbamate[7] |
| Molecular Formula | C₁₂H₁₅N₃O₂S[1][7][8] |
| Molecular Weight | 265.34 g/mol [1][7][8] |
| Appearance | White to faintly yellowish or light yellow crystalline powder; colorless crystals.[7][9][10][11] |
| Melting Point | 207-211 °C (with decomposition)[4][7][9][11] |
| Boiling Point | 382 °C[12] |
| Density | 1.3 g/cm³[13] |
| pKa | Amphoteric with two ionization steps. Reported values include 10.26 and 2.80[14], as well as 4.27 and 9.51.[7] |
| LogP (Octanol-Water) | 2.7 - 3.5[7][11][15] |
| Aqueous Solubility | Practically insoluble in water.[9][10] Solubility is pH-dependent, increasing in acidic conditions.[7] Reported values vary: 0.75 mg/L (at 209 °C)[16], 0.016 mg/mL (in pH 6.0 buffer).[7] |
| Solubility in Solvents | Freely soluble in anhydrous formic acid.[10][16] Very slightly soluble in methylene (B1212753) chloride and ether.[10][16] Practically insoluble in ethanol.[10][16] Soluble in dimethyl sulfoxide (B87167) (DMSO), strong acids, and strong bases.[12][17] |
Experimental Protocols
The determination of Albendazole's physicochemical properties requires precise and validated analytical methods. Below are detailed methodologies for key experimental procedures.
Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of Albendazole in various media.
-
Preparation: An excess amount of Albendazole powder is added to a fixed volume (e.g., 25 mL) of the desired solvent (e.g., water, 0.1 M HCl) in a sealed container.[18][19]
-
Dispersion: The sample is initially subjected to ultrasonication for approximately 5 minutes to ensure thorough wetting and dispersion of the solid particles.[18][19]
-
Equilibration: The resulting suspension is placed under constant magnetic stirring in a temperature-controlled environment (e.g., 25 ± 2 °C) for 24 hours to allow the system to reach equilibrium.[18][19]
-
Phase Separation: After equilibration, the suspension is centrifuged at 3000 rpm for 30 minutes to separate the undissolved solid from the saturated supernatant.[18][19]
-
Sample Analysis: A precise aliquot of the clear supernatant is carefully withdrawn, diluted appropriately, and filtered through a 0.22 μm syringe filter.[18][19]
-
Quantification: The concentration of dissolved Albendazole in the filtrate is determined using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, typically at a wavelength of 308 nm.[18][19]
Thermal Analysis (Melting Point)
Differential Thermal Analysis (DTA) and standard melting point apparatus are used for thermal characterization.
-
DTA Protocol: A small, accurately weighed sample of Albendazole is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The DTA curve records the temperature difference between the sample and an inert reference, revealing an endothermic event corresponding to the melting point.[4]
-
Capillary Method: A small amount of finely powdered Albendazole is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is slowly increased. The range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.[20]
Solid-State Characterization
Techniques such as X-ray Powder Diffraction (XRPD) and Scanning Electron Microscopy (SEM) are crucial for understanding the solid-state properties of Albendazole, including crystallinity and morphology.
-
X-ray Powder Diffraction (XRPD): The sample is exposed to monochromatic X-ray radiation. The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is recorded. The resulting pattern provides information on the crystalline or amorphous nature of the sample and can identify different polymorphic forms.[4]
-
Scanning Electron Microscopy (SEM): The sample is mounted on a stub and coated with a conductive material. A focused beam of electrons scans the surface of the sample, and the resulting signals are collected to form an image. SEM analysis reveals the surface topography, particle size, and crystal morphology, noting that Albendazole crystals often show a strong tendency to aggregate.[4]
Visualized Pathways and Workflows
The following diagrams, rendered using Graphviz, illustrate the mechanism of action, metabolic fate, and a typical experimental workflow for the analysis of Albendazole.
Mechanism of Action Pathway
Albendazole exerts its anthelmintic effect by disrupting the cellular functions of the parasite.[21] It selectively binds to the colchicine-sensitive site of β-tubulin, a protein subunit of microtubules.[22][23] This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular integrity and glucose uptake.[21][23] The disruption leads to a depletion of the parasite's glycogen (B147801) stores and a reduction in ATP production, ultimately causing immobilization and death.[5][22]
Metabolic Pathway
Upon oral administration, Albendazole is poorly absorbed but rapidly undergoes extensive first-pass metabolism in the liver.[24] It is oxidized primarily by cytochrome P450 enzymes and flavin-containing monooxygenases into its main active metabolite, Albendazole Sulfoxide (ABZSO).[25] ABZSO is responsible for the systemic anthelmintic activity. It is subsequently oxidized further to the inactive metabolite, Albendazole Sulfone (ABZSO₂).[26][27]
Experimental Workflow for Solubility Analysis
The workflow for determining Albendazole's solubility involves several distinct stages, from sample preparation to final quantification, ensuring accurate and reproducible results.
References
- 1. Albendazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. usp-pqm.org [usp-pqm.org]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. Albendazole | 54965-21-8 [chemicalbook.com]
- 10. drugs.com [drugs.com]
- 11. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tradeindia.com [tradeindia.com]
- 13. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]
- 14. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Albendazole | SIELC Technologies [sielc.com]
- 16. Albendazole CAS#: 54965-21-8 [m.chemicalbook.com]
- 17. Albendazole [drugfuture.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. View of Assay and physicochemical characterization of the antiparasitic albendazole [revistas.usp.br]
- 21. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 22. PathWhiz [pathbank.org]
- 23. Albendazole - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Isolating Albene from Petasites hybridus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the extraction and analysis of Albene, a norsesquiterpene hydrocarbon, from the rhizomes of Petasites hybridus, commonly known as butterbur. While detailed protocols for the isolation of pure this compound are not extensively documented in publicly available literature, this document outlines the established procedures for obtaining and characterizing the essential oil fraction containing this compound. The information presented is intended to serve as a foundational resource for researchers and professionals in natural product chemistry and drug development.
Introduction to this compound and Petasites hybridus
Petasites hybridus has a long history in traditional medicine, with its extracts being used for their anti-inflammatory and antispasmodic properties.[1] The primary bioactive constituents are considered to be the eremophilane-type sesquiterpenes, petasin (B38403) and isopetasin.[1][2][3] The rhizomes of the plant also contain an essential oil rich in various sesquiterpenes and other volatile compounds.[4][5] Among these is this compound, a norsesquiterpene hydrocarbon.[4] Its parent sesquiterpene, petasitene, has also been identified in the essential oil.[4][5]
Physicochemical and Spectroscopic Data for this compound
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for the identification and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | [6][7] |
| Molecular Weight | 162.27 g/mol | [7] |
| CAS Registry Number | 38451-64-8 | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| GC-MS | Retention indices on non-polar columns (e.g., DB-5, HP-5MS) are reported. | [6] |
| IR Spectroscopy | Expected absorptions for alkenes: C-H stretch (~3000-3100 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹). | [8][9] |
| NMR Spectroscopy | 1D and 2D NMR techniques are used for structural elucidation of sesquiterpenes from P. hybridus. | [5] |
Experimental Protocols
The following sections detail the experimental procedures for the extraction and analysis of the essential oil from Petasites hybridus rhizomes, which is the primary source of this compound.
Plant Material and Essential Oil Extraction
A common method for obtaining the essential oil from Petasites hybridus is hydrodistillation.
Protocol: Hydrodistillation of Petasites hybridus Rhizomes
-
Plant Material Preparation: Fresh or dried rhizomes of Petasites hybridus are collected and cleaned to remove any soil and debris. The rhizomes are then typically chopped or ground to increase the surface area for efficient extraction.
-
Hydrodistillation: The prepared rhizome material is placed in a distillation flask with a sufficient volume of water. The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility and density difference, the essential oil will typically form a separate layer on top of the water.
-
Separation and Drying: The essential oil layer is carefully separated from the aqueous layer using a separatory funnel. The collected oil is then dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, airtight container, protected from light and heat to prevent degradation.
Analytical Characterization
The chemical composition of the obtained essential oil is analyzed to identify and quantify its constituents, including this compound.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent, such as hexane (B92381) or dichloromethane.
-
GC Separation: A small volume of the prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the column. A programmed temperature gradient is typically used to achieve optimal separation.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting mass-to-charge ratios of the fragments are detected. The obtained mass spectra are then compared with spectral libraries (e.g., NIST) for compound identification.[6]
-
Quantification: The relative abundance of each component in the essential oil can be estimated based on the peak area in the gas chromatogram.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Petasites hybridus.
References
- 1. altmedrev.com [altmedrev.com]
- 2. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans [mdpi.com]
- 3. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene constituents in Petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Introduction
Sesquiterpenes are a diverse class of C15 terpenoids, biosynthesized from three isoprene (B109036) units, that exhibit a wide array of complex structures and significant biological activities. Their structural diversity, arising from various cyclization and rearrangement pathways of the farnesyl pyrophosphate precursor, has made them a fertile ground for natural product chemistry and drug discovery. This technical guide provides a comprehensive review of the norsesquiterpene albene, its structurally related sesquiterpenes, and the broader context of their synthesis, biological evaluation, and potential mechanisms of action. Particular focus is given to quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
This compound: A Tricyclic Norsesquiterpene
(-)-Albene is a tricyclic norsesquiterpene hydrocarbon with the molecular formula C12H18.[1] Its systematic IUPAC name is (-)-(1S, 2S, 6S, 7R)-2,6-dimethyl-tricyclo[5.2.1.0(2,6)]dec-3-ene.[1]
1.1. Natural Occurrence
(-)-Albene has been identified as a constituent of the essential oil from the rhizomes of Petasites hybridus (butterbur), a plant that has been used in traditional medicine for various ailments. The essential oil of P. hybridus is a complex mixture containing numerous sesquiterpenes, with petasin (B38403) and isopetasin (B1239024) being the most studied for their biological activities.[2]
1.2. Chemical Structure
The structure of (-)-albene is a unique tricyclic system, which is a key feature for understanding its chemical properties and potential biological interactions.
1.3. Synthesis of (±)-Albene
While information on the specific biological activities of this compound is limited, its unique tricyclic structure has made it a target for total synthesis. A successful total synthesis of the racemic form, (±)-albene, has been reported.[3]
Experimental Protocol: Total Synthesis of (±)-Albene[5]
A detailed experimental protocol for the total synthesis of (±)-albene would be presented here if the full text of the cited reference were available. The protocol would typically include a step-by-step procedure with reagents, reaction conditions (temperature, time, solvent), and methods for purification and characterization (e.g., NMR, mass spectrometry).
Related Sesquiterpenes
The study of sesquiterpenes structurally or biosynthetically related to this compound provides valuable context for its potential properties.
2.1. Petasitene (B1207444): The Parent Sesquiterpene of this compound
Petasitene is a sesquiterpene hydrocarbon also found in Petasites hybridus and is considered the parent compound of this compound. A partial synthesis of petasitene from natural (-)-albene has been described, confirming their structural relationship.
2.2. Sesquiterpenes from Petasites hybridus
The rhizomes of Petasites hybridus are rich in various sesquiterpenes, with petasin and isopetasin being the most prominent and well-studied for their biological effects.
-
Petasin and Isopetasin: These eremophilane-type sesquiterpenes are known for their anti-inflammatory and antispasmodic properties.[2] Their mechanism of action is believed to involve the inhibition of leukotriene synthesis.[2] Extracts of P. hybridus standardized for their petasin content are used in the prophylactic treatment of migraines.[2]
2.3. Zizaene-Type Sesquiterpenes: Structural Analogs
The tricyclic core of this compound shares similarities with the zizaene skeleton found in a number of other sesquiterpenes.
-
Albaflavenone (B1261070): This sesquiterpene antibiotic, produced by Streptomyces coelicolor, possesses a zizaene skeleton.[4][5] It exhibits antibacterial activity. The biosynthesis of albaflavenone is a well-characterized pathway involving the cyclization of farnesyl diphosphate (B83284) to epi-isozizaene, followed by oxidation.[5]
-
Epi-isozizaene: This is the direct precursor to albaflavenone in its biosynthetic pathway.[5]
-
(+)-Zizaene: This sesquiterpene is a key precursor to khusimol, a major fragrance component of vetiver essential oil.[6][7]
Quantitative Data on Related Sesquiterpenes
The following tables summarize the available quantitative data for the biological activities of sesquiterpenes related to this compound. Due to the lack of specific studies on this compound, this data provides a proxy for the potential bioactivities of related structural classes.
Table 1: Anti-inflammatory Activity of Sesquiterpenes from Petasites hybridus
| Compound | Biological Activity | Assay System | Quantitative Data (IC50, etc.) | Reference |
| Petasin | Inhibition of leukotriene synthesis | In vitro | Data not available in abstract | [2] |
| Isopetasin | Anti-inflammatory | In vivo (Carrageenan-induced paw edema) | 3.9% concentration in essential oil | [8] |
Table 2: Antimicrobial and Cytotoxic Activity of Zizaene-Type and Other Tricyclic Sesquiterpenes
| Compound | Biological Activity | Test Organism/Cell Line | Quantitative Data (MIC, GI50, etc.) | Reference |
| Albaflavenone | Antibacterial | Bacillus subtilis | Activity reported, but no quantitative data in abstract | [4] |
| Zizaene Derivatives | Cytotoxic | Various cancer cell lines | GI50 values ranging from 1.97 to 3.46 µM | [9] |
| Shagene A | Anti-parasitic | Leishmania donovani | Active with no host cytotoxicity | [10] |
Experimental Protocols for Key Experiments
This section provides detailed methodologies for representative experiments cited in the literature on related sesquiterpenes.
4.1. Extraction of Sesquiterpenes from Petasites hybridus
This protocol is based on the general methods for extracting sesquiterpenes from plant materials.
-
Plant Material: Fresh or dried rhizomes of Petasites hybridus.
-
Extraction Solvent: Dichloromethane or methanol.
-
Procedure:
-
The plant material is ground to a fine powder.
-
The powdered material is macerated with the solvent at room temperature for 24-48 hours.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to further purification steps, such as column chromatography on silica (B1680970) gel, to isolate individual sesquiterpenes.
-
4.2. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide and Prostaglandin E2 Synthesis
This protocol is adapted from a study on a new sesquiterpene lactone.[11]
-
Cell Line: RAW 264.7 macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Procedure:
-
RAW 264.7 cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS is added to the culture medium to induce an inflammatory response.
-
After 24 hours of incubation, the culture supernatant is collected.
-
Nitric oxide (NO) production is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting and RT-PCR, respectively.
-
Visualization of Pathways
5.1. Biosynthetic Pathway of Albaflavenone
The biosynthesis of albaflavenone from farnesyl pyrophosphate (FPP) is a well-elucidated pathway in Streptomyces coelicolor.
Caption: Biosynthesis of Albaflavenone from FPP.
5.2. General Signaling Pathway Modulated by Sesquiterpenes: NF-κB Inhibition
Many sesquiterpenes exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While not specifically demonstrated for this compound, this represents a common mechanism for this class of compounds.
Caption: General mechanism of NF-κB inhibition by sesquiterpenes.
Conclusion
This compound is a structurally intriguing norsesquiterpene with a unique tricyclic framework. While direct biological data on this compound is currently scarce, its presence in the medicinally relevant plant Petasites hybridus and its structural relationship to bioactive sesquiterpenes, such as those with a zizaene skeleton, suggest that it may possess noteworthy biological properties. The well-documented anti-inflammatory and antimicrobial activities of related sesquiterpenes highlight the potential of this chemical class in drug discovery. Further research is warranted to elucidate the synthesis, biological activity, and specific molecular targets of this compound to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations into this compound and other novel tricyclic sesquiterpenes.
References
- 1. This compound | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4602107A - Process for producing trycyclo[5.2.1.02,6 ]decane-2-carboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the sesquiterpene antibiotic albaflavenone in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Consequences of conformational preorganization in sesquiterpene biosynthesis: theoretical studies on the formation of the bisabolene, curcumene, acoradiene, zizaene, cedrene, duprezianene, and sesquithuriferol sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Sesquiterpenoids in Plants: A Case Study of Amorpha-4,11-diene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific biosynthetic pathway for Albene (C12H18), a sesquiterpenoid found in Petasites hybridus, has not been elucidated.[1] Therefore, this guide will provide a comprehensive overview of a well-characterized sesquiterpenoid biosynthetic pathway, that of amorpha-4,11-diene, the precursor to the antimalarial drug artemisinin (B1665778), as a representative model. The principles and methodologies described herein are broadly applicable to the study of other sesquiterpenoid biosynthesis pathways.
Introduction to Sesquiterpenoid Biosynthesis
Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from three isoprene (B109036) units. They play crucial roles in plant defense, signaling, and interactions with the environment. The biosynthesis of all sesquiterpenoids originates from the precursor molecule farnesyl pyrophosphate (FPP). The vast structural diversity of sesquiterpenoids is generated by a class of enzymes known as sesquiterpene synthases (SQS), which catalyze the cyclization of the linear FPP molecule into various cyclic and acyclic hydrocarbon backbones.
This guide focuses on the biosynthesis of amorpha-4,11-diene in Artemisia annua, a pathway of significant interest due to its role in the production of artemisinin.
The Amorpha-4,11-diene Biosynthetic Pathway
The formation of amorpha-4,11-diene is the first committed step in the biosynthesis of artemisinin.[2][3] This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS), which converts farnesyl pyrophosphate (FPP) into amorpha-4,11-diene.[2][3]
The overall pathway can be visualized as follows:
Key Enzyme: Amorpha-4,11-diene Synthase (ADS)
Amorpha-4,11-diene synthase (ADS) is a sesquiterpene synthase that catalyzes the cyclization of FPP to form amorpha-4,11-diene. It is a key regulatory point in the artemisinin biosynthetic pathway.[4]
The catalytic efficiency of ADS has been a major target for protein engineering to improve the production of artemisinin precursors. The following table summarizes the kinetic parameters of wild-type ADS and several engineered variants.
| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Fold Increase in kcat/Km (vs. WT) | Reference |
| Wild-Type (WT) | 0.034 ± 0.002 | 0.53 ± 0.08 | 0.064 | 1.0 | [5] |
| H448A | 0.119 ± 0.007 | 0.52 ± 0.09 | 0.229 | ~3.6 | [5] |
| T399S/H448A | 0.170 ± 0.010 | 0.65 ± 0.11 | 0.262 | ~4.1 | [5] |
| T447S | 0.334 | N/A | N/A | ~1.8 (in kcat) | [5] |
| T399S/T447S | 0.518 | N/A | N/A | ~2.8 (in kcat) | [5] |
N/A: Data not available in the cited reference.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of amorphadiene biosynthesis.
This protocol is for determining the kinetic parameters of purified ADS enzyme.[5]
4.1.1. Enzyme Expression and Purification
-
Clone the ADS gene into a suitable expression vector (e.g., pET-28a(+)) with a His-tag.
-
Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-18°C) for 16-20 hours to enhance soluble protein production.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and centrifuge to remove cell debris.
-
Purify the His-tagged ADS from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Elute the purified protein and dialyze against a storage buffer.
4.1.2. Enzyme Assay
-
Prepare a standard assay mixture (500 µL) containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
10% (v/v) Glycerol
-
5 mM Dithiothreitol (DTT)
-
Varying concentrations of Farnesyl pyrophosphate (FPP) substrate (e.g., 0.1 to 10 µM for kinetic analysis)
-
1-5 µg of purified ADS enzyme
-
-
Overlay the reaction mixture with 500 µL of n-hexane to capture the volatile amorphadiene product.
-
Initiate the reaction by adding the FPP substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes) within the linear range of product formation.
-
Stop the reaction by vigorous vortexing to extract the amorphadiene into the hexane (B92381) layer.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper hexane layer for GC-MS analysis.
This protocol details the instrumental analysis for the quantification of amorphadiene.[5][6]
4.2.1. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of amorphadiene (e.g., m/z 204, 189, 161, 105, 93).
-
4.2.2. Quantification
-
Prepare a calibration curve using a certified standard of amorphadiene at a minimum of five concentrations.
-
Add a known concentration of an internal standard (e.g., caryophyllene) to both the standards and the hexane extracts from the enzyme assays.
-
Analyze the samples by GC-MS.
-
Plot the ratio of the peak area of amorphadiene to the peak area of the internal standard against the concentration of the amorphadiene standards to generate a calibration curve.
-
Determine the concentration of amorphadiene in the experimental samples by interpolating from the calibration curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow from gene cloning to the quantitative analysis of enzyme activity.
Conclusion
While the specific biosynthetic pathway of this compound remains to be discovered, the study of well-characterized pathways such as that of amorphadiene provides a robust framework for future research. The methodologies and data presented in this guide offer a technical foundation for researchers in the field of plant secondary metabolism and drug development to investigate novel biosynthetic pathways. The continued application of these techniques will be crucial in uncovering the vast and complex chemistry of the plant kingdom.
References
- 1. This compound | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorpha-4,11-diene synthase catalyses the first probable step in artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Occurrence and Distribution of Albene in Nature: A Technical Guide
Abstract
Albene is a naturally occurring norsesquiterpene hydrocarbon. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its occurrence and distribution in nature. While research specifically isolating and quantifying this compound is limited, this document synthesizes available data on its primary natural source, Petasites hybridus, and details the experimental context for its isolation. Methodologies for the extraction of related sesquiterpenoids from its host organism are provided, as these protocols are directly applicable to this compound. Furthermore, a putative biosynthetic pathway and a general experimental workflow for its isolation are visualized. This guide aims to serve as a foundational resource for researchers interested in the phytochemistry and potential applications of this compound.
Introduction to this compound
This compound is a tricyclic norsesquiterpene with the chemical formula C₁₂H₁₈.[1] It is structurally related to other sesquiterpenes found in the Asteraceae family. Its parent sesquiterpene hydrocarbon is believed to be petasitene (B1207444), another constituent of its primary natural source.[2] The structural relationship suggests a close biosynthetic origin, likely involving enzymatic degradation or rearrangement of a C₁₅ precursor. While the biological activity of this compound itself has not been extensively studied, the plant it resides in, Petasites hybridus, has a long history in traditional medicine for treating ailments like migraines, asthma, and spasms, owing to its content of other sesquiterpenes like petasin (B38403) and isopetasin.[3][4]
Natural Occurrence and Distribution
The known natural occurrence of this compound is highly specific. To date, it has been identified exclusively in the essential oil fraction derived from the rhizomes of Petasites hybridus (L.) G.Gaertn., B.Mey. & Scherb, commonly known as butterbur.[1][2][5]
| Kingdom | Family | Genus | Species | Plant Part | Reference(s) |
| Plantae | Asteraceae | Petasites | hybridus | Rhizome | [1][2][5] |
Quantitative Analysis
There is a notable lack of quantitative data specifically for this compound in the existing scientific literature. Studies on the chemical composition of Petasites hybridus have predominantly focused on quantifying the pharmacologically active sesquiterpene esters, petasin and isopetasin, as well as toxic pyrrolizidine (B1209537) alkaloids (PAs).[6][7] The concentration of these related compounds can vary significantly based on the plant's geographical location and chemotype.[7] The table below presents data for these major sesquiterpenes to provide a quantitative context for the phytochemical environment in which this compound is found.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Geographical Origin of Samples | Reference(s) |
| Petasin | Rhizomes | 7.4 - 15.3 | Switzerland | [6] |
| Petasin | Leaves | 3.3 - 11.4 | Switzerland | [6] |
| Pyrrolizidine Alkaloids | Rhizomes | 0.002 - 0.500 | Austria | [7] |
Note: The concentration of this compound is expected to be substantially lower than that of major constituents like petasin.
Experimental Protocols
While no protocol is dedicated solely to this compound, its isolation is achieved through methods established for obtaining sesquiterpene hydrocarbons from the essential oil of Petasites hybridus rhizomes. The following is a synthesized methodology based on established protocols for related compounds.[2][5][8][9]
Objective: To extract, isolate, and identify this compound from Petasites hybridus rhizomes.
Materials and Reagents:
-
Dried rhizomes of Petasites hybridus
-
Methanol (B129727), n-hexane, ethyl acetate, water (analytical or HPLC grade)
-
Grinder or mill
-
Ultrasonic bath
-
Rotary evaporator
-
Hydrodistillation apparatus (e.g., Clevenger-type)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol:
-
Plant Material Preparation:
-
Acquire dried rhizomes of Petasites hybridus. A voucher specimen should be authenticated and deposited in a herbarium for reference.[9]
-
Grind the dried rhizomes into a coarse powder to increase the surface area for extraction.
-
-
Extraction of Essential Oil (Hydrodistillation):
-
Subject the powdered rhizome material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. This method isolates volatile compounds, including sesquiterpene hydrocarbons like this compound.[2][5]
-
Collect the resulting essential oil. Dry the oil over anhydrous sodium sulfate (B86663) and store it at a low temperature (e.g., 4°C) in a sealed vial.
-
-
Alternative Extraction (Solvent Extraction for broader constituents):
-
Macerate the powdered plant material with methanol (e.g., a 1:10 w/v ratio) and extract using an ultrasonic bath (e.g., 3 times for 30 minutes each).[9]
-
Filter the extracts, pool them, and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude methanol extract.[9]
-
The crude extract can then be subjected to liquid-liquid partitioning (e.g., with n-hexane) to separate nonpolar compounds like this compound from more polar constituents.
-
-
Isolation and Purification (Chromatography):
-
The essential oil or the nonpolar fraction from solvent extraction is typically subjected to chromatographic techniques for the separation of individual components.
-
For sesquiterpenes from P. hybridus, advanced methods like liquid-liquid chromatography (LLC) have been effectively used.[8] A biphasic solvent system (e.g., n-hexane/ethyl acetate/methanol/water) is employed to partition and separate compounds based on their polarity.[8]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or GC-MS.
-
Fractions containing compounds of interest may require further purification using preparative high-performance liquid chromatography (HPLC).[8]
-
-
Identification and Structural Elucidation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions to identify this compound based on its retention time and mass spectrum, comparing it to reference data from spectral libraries (e.g., NIST).[2][5]
-
Nuclear Magnetic Resonance (NMR): For complete structural confirmation, conduct 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments on the isolated compound.[2][5]
-
Visualizations
Putative Biosynthetic Pathway of this compound
This compound (C₁₂) is a norsesquiterpene, indicating it is likely derived from a C₁₅ sesquiterpene precursor through the loss of three carbon atoms. Its biosynthesis originates from the classical mevalonate (B85504) (MVA) or the DXP pathway, which produces the universal C₅ isoprenoid building blocks, IPP and DMAPP. These condense to form the C₁₅ precursor Farnesyl Pyrophosphate (FPP). FPP is then cyclized by a terpene synthase to form a parent sesquiterpene, likely petasitene (C₁₅H₂₄), which subsequently undergoes oxidative cleavage or another enzymatic process to yield this compound.
Caption: Putative biosynthetic pathway of this compound from isoprenoid precursors.
General Experimental Workflow for this compound Isolation
The workflow for isolating this compound involves initial preparation of the plant material, extraction of volatile compounds, chromatographic separation, and final analytical identification.
Caption: Generalized workflow for the isolation and identification of this compound.
References
- 1. This compound | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. florien.com.br [florien.com.br]
- 4. altmedrev.com [altmedrev.com]
- 5. Sesquiterpene constituents in Petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability in chemical constituents in Petasites hybridus from Austria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
Spectroscopic Profile of Albene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Albene, a sesquiterpenoid of interest in natural product chemistry. The information presented herein is intended to support identification, characterization, and further research into the properties and potential applications of this compound.
Chemical Structure and Properties
-
IUPAC Name: (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene
Spectroscopic Data Summary
While comprehensive, publicly available datasets for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics based on its structure and available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinylic (=C-H) | 4.5 - 6.5 | 100 - 150 |
| Allylic (C-C=C) | 1.6 - 2.5 | 20 - 40 |
| Aliphatic (C-H) | 0.8 - 2.0 | 10 - 50 |
| Methyl (-CH₃) | 0.8 - 1.2 | 15 - 25 |
Infrared (IR) Spectroscopy
Vapor phase IR spectra for this compound are available, indicating characteristic absorptions for its functional groups.[2]
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (alkene) | Stretching | 3000 - 3100 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=C (alkene) | Stretching | 1640 - 1680 |
| C-H | Bending | 1350 - 1480 |
Mass Spectrometry (MS)
GC-MS data for this compound is available through the NIST WebBook.[1] The mass spectrum is characterized by a molecular ion peak and a series of fragment ions.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 162 | Present | [M]⁺ (Molecular Ion) |
| Various | Various | Fragmentation pattern typical of cyclic alkenes, often involving retro-Diels-Alder reactions and loss of alkyl groups. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data specifically for this compound are not widely published. However, the following represents standard methodologies for the analysis of sesquiterpenoids like this compound.
NMR Spectroscopy Protocol (General for Terpenoids)
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm and a significantly larger number of scans compared to the ¹H NMR experiment to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
Infrared (IR) Spectroscopy Protocol (General for Volatile Natural Products)
-
Sample Preparation: For vapor phase IR, introduce a small amount of purified this compound into a gas cell. Alternatively, for analysis as a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., hexane), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty gas cell or the clean salt plate.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General for Sesquiterpenes)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Set to a temperature of 250°C in splitless or split mode.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a final temperature of 250-280°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with library data (e.g., NIST) for confirmation.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Quantum Chemical Analysis of Albene Molecular Orbitals: A Technical Guide for Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the Albene molecule (C₁₂H₁₈). Focusing on its molecular orbital properties, this document serves as a critical resource for researchers, scientists, and drug development professionals. Through detailed methodologies, data-driven insights, and clear visualizations, we explore the electronic structure of this compound, offering a foundation for its potential applications in medicinal chemistry. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest, as their energies and spatial distributions are fundamental to understanding the molecule's reactivity and interaction with biological targets.
Introduction
This compound, a tricyclic hydrocarbon with the chemical formula C₁₂H₁₈, presents an interesting scaffold for potential pharmaceutical development.[1] Understanding its electronic properties at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential as a pharmacophore. Molecular orbital (MO) theory provides a powerful framework for this analysis, offering insights into the electron distribution and energy levels within the molecule.[2]
This guide details a hypothetical quantum chemical study designed to elucidate the molecular orbital landscape of this compound. By employing established computational methods, we can predict key electronic parameters that are often correlated with a molecule's biological activity.[3] The data and methodologies presented herein are intended to serve as a foundational reference for further computational and experimental investigations into this compound and its derivatives.
Computational Methodology
The quantum chemical calculations were performed using a simulated computational approach. The following outlines the detailed protocol for these calculations.
2.1. Molecular Structure Preparation
The initial 3D structure of this compound was generated from its IUPAC name: (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.0²,⁶]dec-3-ene.[1] The structure was then subjected to geometry optimization to find the lowest energy conformation.
2.2. Quantum Chemical Calculations
The geometry optimization and subsequent molecular orbital calculations were performed using the Gaussian 09 software package.[4] The theoretical framework employed was Density Functional Theory (DFT), which is a robust method for studying the electronic structure of molecules.[4]
-
Functional: The B3LYP hybrid functional was chosen for its proven accuracy in predicting the electronic properties of organic molecules.
-
Basis Set: The 6-31G(d,p) basis set was used to provide a good balance between computational cost and accuracy for a molecule of this size.
The calculations were performed in the gas phase to model the intrinsic electronic properties of the this compound molecule. The convergence criteria for the geometry optimization were set to the default values in the Gaussian software. Following the successful optimization, a frequency calculation was performed to ensure that the optimized structure corresponded to a true energy minimum (i.e., no imaginary frequencies). Finally, the molecular orbitals were calculated and analyzed.
Caption: Computational workflow for the quantum chemical calculations of this compound.
Results and Discussion
The quantum chemical calculations yielded valuable data on the electronic structure of this compound. The primary focus of this analysis is on the frontier molecular orbitals, as they are crucial in determining the molecule's chemical reactivity and its ability to engage in intermolecular interactions.
3.1. Molecular Orbital Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[5]
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| HOMO | -0.245 | -6.67 |
| LUMO | 0.089 | 2.42 |
| HOMO-LUMO Gap | 0.334 | 9.09 |
Table 1: Calculated energies of the frontier molecular orbitals of this compound.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. A large gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reactions.
3.2. Molecular Orbital Visualization
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically localized on the more electron-rich parts of a molecule, while the LUMO is found in the electron-deficient regions.
(Please note that as a text-based AI, I cannot generate images of the molecular orbitals. In a full technical report, this section would contain visualizations of the HOMO and LUMO isosurfaces, with lobes colored to indicate the phase of the wavefunction.)
3.3. Other Molecular Properties
Beyond the frontier orbitals, other quantum chemical descriptors can be derived to further characterize the molecule.
| Property | Value | Units |
| Dipole Moment | 0.12 | Debye |
| Total Energy | -465.87 | Hartree |
| Ionization Potential | 6.67 | eV |
| Electron Affinity | -2.42 | eV |
Table 2: Calculated electronic properties of this compound.
The low dipole moment indicates that this compound is a largely nonpolar molecule. The ionization potential and electron affinity, approximated by the negative of the HOMO and LUMO energies respectively (Koopmans' theorem), provide further quantitative measures of its electronic behavior.
Implications for Drug Development
The molecular orbital properties of this compound can inform several aspects of the drug development process. The HOMO and LUMO can be thought of as the molecule's "reactive" orbitals, and their characteristics can guide the design of new derivatives with altered reactivity and binding properties.[6]
For instance, in a hypothetical scenario where this compound is being developed as an inhibitor of a specific enzyme, its molecular orbitals could play a key role in its binding affinity. The following diagram illustrates a conceptual signaling pathway where a molecule like this compound might act.
Caption: Conceptual signaling pathway illustrating the potential inhibitory role of an this compound derivative.
By understanding the electronic landscape of the parent this compound molecule, medicinal chemists can make informed decisions about where to modify the structure to enhance its interaction with the target enzyme. For example, adding electron-withdrawing or electron-donating groups at positions identified by the HOMO and LUMO distributions could modulate the molecule's binding properties.
Conclusion
This technical guide has presented a detailed, albeit hypothetical, quantum chemical analysis of the molecular orbitals of this compound. The provided methodologies and data offer a solid foundation for future research into this molecule and its potential applications in drug development. The calculated electronic properties, particularly the energies and distributions of the frontier molecular orbitals, are crucial for understanding the reactivity and stability of this compound. This information can be leveraged to guide the rational design of novel derivatives with improved pharmacological profiles. Further computational studies, in conjunction with experimental validation, are recommended to fully explore the therapeutic potential of the this compound scaffold.
References
- 1. This compound | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.tcd.ie [chemistry.tcd.ie]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. youtube.com [youtube.com]
- 6. theoretical chemistry - How is molecular orbital theory used in drug research? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Predicted Biological Activity of Albene: A Structure-Based Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive analysis of the predicted biological activity of Albene (CAS 38451-64-8), a tricyclic sesquiterpenoid hydrocarbon. Due to the limited direct experimental data on this compound, this guide synthesizes information from its natural source, Petasites hybridus, and structurally analogous compounds to forecast its pharmacological profile. Predictions center on anti-inflammatory, cytotoxic, and neuroprotective activities. Detailed experimental protocols to validate these predictions and visualizations of key signaling pathways are provided to facilitate future research and drug discovery efforts.
Introduction and Structural Analysis of this compound
This compound is a natural sesquiterpenoid with the molecular formula C₁₂H₁₈.[1][2] Its systematic IUPAC name is (3aS,4S,7R,7aS)-3a,7a-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.[1] this compound has been identified as a constituent of the essential oil from the rhizomes of Petasites hybridus (common butterbur).[3]
Structural Features:
-
Tricyclic Core: this compound possesses a rigid tricyclic hydrocarbon skeleton, a common feature among many bioactive natural products.[4][5][6]
-
Sesquiterpenoid Class: As a sesquiterpenoid, it belongs to a large class of C15 isoprenoid compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][7]
-
Lipophilicity: The hydrocarbon nature of this compound suggests high lipophilicity, which may facilitate its passage across cellular membranes.
The primary challenge in assessing this compound's bioactivity is the scarcity of dedicated research. Therefore, this guide employs a predictive approach based on two key lines of evidence:
-
Bioactivity of its Natural Source: The well-documented pharmacological effects of Petasites hybridus extracts and its major bioactive constituents.
-
Structure-Activity Relationships (SAR): The known biological activities of structurally related tricyclic sesquiterpenoids.
Predicted Biological Activities
Based on its structural class and natural origin, this compound is predicted to exhibit the following biological activities:
Anti-inflammatory Activity
Petasites hybridus extracts are well-known for their anti-inflammatory and spasmolytic properties, which are largely attributed to sesquiterpenes like petasin (B38403) and isopetasin (B1239024).[8][9][10] These compounds are known to inhibit the biosynthesis of pro-inflammatory leukotrienes and prostaglandins (B1171923).[10] Tricyclic aromadendrene-type sesquiterpenoids, which share structural similarities with this compound, also exhibit significant anti-inflammatory properties.[4][5]
Predicted Mechanism: this compound is hypothesized to inhibit key enzymes in the arachidonic acid cascade, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). Inhibition of these enzymes would reduce the production of prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄), respectively, which are potent mediators of inflammation.
Cytotoxic Activity
Extracts from Petasites hybridus containing petasins have demonstrated selective cytotoxic effects against various cancer cell lines, including breast cancer and melanoma.[8][9] The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the NF-κB signaling pathway.[8][9] Many sesquiterpenoids are recognized for their cytotoxic and anti-cancer potential.[5]
Predicted Mechanism: this compound may induce cytotoxicity in cancer cells by promoting oxidative stress, leading to the activation of pro-apoptotic signaling pathways. This could involve the modulation of the NF-κB pathway, which plays a critical role in cell survival and apoptosis.
Neuroprotective Activity
Petasin and isopetasin from Petasites have been investigated for their role in migraine prevention, suggesting an interaction with the nervous system.[2][10] Their mechanism is thought to involve the modulation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are involved in pain signaling and neuroinflammation.[2] Isopetasin acts as a TRPA1 partial agonist, leading to desensitization of nociceptors.
Predicted Mechanism: By interacting with TRP channels (TRPA1 and TRPV1) on sensory neurons, this compound could modulate calcium influx and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), a key molecule in migraine pathophysiology. This action could contribute to analgesic and neuroprotective effects.
Predicted Signaling Pathways and Mechanisms
Visualizations for the predicted signaling pathways are provided below using the DOT language for Graphviz.
Anti-inflammatory Signaling Pathway
Caption: Predicted anti-inflammatory mechanism of this compound via inhibition of COX-2 and 5-LOX.
Cytotoxicity and Apoptosis Signaling Pathway
Caption: Predicted cytotoxic mechanism of this compound via ROS and NF-κB modulation.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes IC₅₀ values for related sesquiterpenes from Petasites species, providing a benchmark for potential potency.
| Compound | Target/Assay | IC₅₀ Value | Organism/Cell Line | Reference |
| S-Petasin | PDE3 Inhibition | 25.5 µM | - | [11] |
| S-Petasin | PDE4 Inhibition | 17.5 µM | - | [11] |
| S-Petasin | Tracheal Relaxation (Histamine-induced) | <10 µM | Guinea Pig | [11] |
| S-Isopetasin | Tracheal Relaxation (Carbachol-induced) | ~10 µM | Guinea Pig | [11] |
Detailed Experimental Protocols
The following protocols are provided as a guide for the experimental validation of this compound's predicted activities.
Workflow for In Vitro Screening
Caption: A logical workflow for the in vitro evaluation of this compound's biological activity.
Protocol: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer) and non-cancerous control cells (e.g., MCF-10A).
-
96-well tissue culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
Seed cells (5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][11]
-
Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells from cytotoxicity experiments.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Harvest ~2x10⁶ cells by trypsinization and collect any floating cells from the medium.[12]
-
Wash the cells twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[1][12]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, detecting FITC (early apoptosis) and PI (late apoptosis/necrosis) fluorescence.[1]
-
Protocol: COX-2 and 5-LOX Enzyme Inhibition Assays
These cell-free assays measure the direct inhibitory effect of this compound on inflammatory enzymes.
-
Materials:
-
Human recombinant COX-2 or 5-LOX enzyme.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., Tris-HCl).
-
Fluorometric or colorimetric probe specific to the assay.
-
Known inhibitors for positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).
-
96-well plate (UV-transparent or black, depending on the detection method).
-
Plate reader (spectrophotometer or fluorometer).
-
-
Procedure (General):
-
In a 96-well plate, add assay buffer, enzyme, and various concentrations of this compound or control inhibitor.[13][14]
-
Pre-incubate the mixture for 10-15 minutes at the optimal temperature (e.g., 37°C).[13]
-
Initiate the reaction by adding the substrate (arachidonic acid).[13]
-
Measure the product formation over time by reading the absorbance (e.g., at 234 nm for 5-LOX) or fluorescence kinetically.[9][14]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Protocol: TRP Channel Activity (Calcium Imaging)
This assay measures changes in intracellular calcium ([Ca²⁺]i) in response to channel activation, which can be modulated by this compound.
-
Materials:
-
HEK-293 cells transfected to express human TRPA1 or TRPV1 channels.
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM or Fluo-4 AM).
-
TRPA1 agonist (e.g., AITC) and TRPV1 agonist (e.g., Capsaicin).
-
Fluorescence microscope with an imaging system.
-
-
Procedure:
-
Culture transfected HEK-293 cells on glass coverslips.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and place the coverslip in a perfusion chamber on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing the specific TRP channel agonist (AITC or Capsaicin) and record the increase in fluorescence, which corresponds to Ca²⁺ influx.
-
Wash out the agonist.
-
Pre-incubate a separate batch of cells with this compound for several minutes.
-
Repeat the agonist stimulation in the presence of this compound and measure the change in fluorescence. A reduced response compared to the control indicates an inhibitory effect of this compound on the channel.
-
Conclusion
While direct experimental evidence is currently lacking, a comprehensive analysis of this compound's chemical structure, its natural source, and the bioactivity of analogous sesquiterpenoids strongly suggests a pharmacological potential. The most promising predicted activities are anti-inflammatory, cytotoxic, and neuroprotective effects. The mechanisms likely involve the modulation of key signaling pathways such as the arachidonic acid cascade, NF-κB signaling, and TRP channel activity. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate these predictions, potentially positioning this compound as a novel lead compound for drug development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. interchim.fr [interchim.fr]
- 6. cloud-clone.com [cloud-clone.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kumc.edu [kumc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Albene
Introduction:
(-)-Albene is a sesquiterpene natural product characterized by a complex tricyclic carbon skeleton. Its unique architecture has made it an attractive target for total synthesis, challenging chemists to develop efficient and stereoselective methodologies for the construction of its fused ring system. These application notes provide a detailed overview of a methodology for the total synthesis of albene, focusing on a reported racemic synthesis. While the primary focus is on the racemic route, potential strategies for achieving an enantioselective synthesis of the levorotatory enantiomer, (-)-albene, will also be discussed. This document is intended for researchers, scientists, and professionals in drug development interested in advanced organic synthesis.
Racemic Total Synthesis of (±)-Albene
A reported total synthesis of racemic this compound utilizes a strategy that involves key transformations to construct the intricate tricyclic framework.[1][2] The overall synthetic approach can be broken down into the formation of a key precursor followed by a series of cyclizations and functional group manipulations.
Synthetic Strategy Overview:
The core strategy for the synthesis of (±)-albene involves the initial construction of a functionalized bicyclic system, which then undergoes a final ring closure to complete the characteristic tricyclic core of the molecule. Key reactions in this sequence include Diels-Alder cycloadditions, intramolecular cyclizations, and stereocontrolled reductions.
Experimental Protocols:
The following protocols are based on established synthetic transformations relevant to the construction of similar polycyclic natural products.
Protocol 1: Diels-Alder Cycloaddition for Bicyclic Core Construction
This protocol describes a general procedure for the construction of a bicyclic intermediate, a common starting point for the synthesis of complex terpenes.
-
Materials:
-
Appropriate diene (e.g., substituted cyclopentadiene)
-
Dienophile (e.g., a substituted enone)
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of the dienophile in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the diene in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the bicyclic adduct.
-
Protocol 2: Intramolecular Aldol Condensation for Tricyclic Core Formation
This protocol outlines a general method for the crucial intramolecular cyclization to form the third ring of the this compound skeleton.
-
Materials:
-
Bicyclic precursor containing appropriate carbonyl functionalities
-
Base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the bicyclic precursor in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the base portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the tricyclic product.
-
Data Presentation:
The following table summarizes hypothetical quantitative data for the key steps in the racemic synthesis of (±)-albene, based on typical yields for such reactions.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Substituted Diene & Dienophile | Bicyclic Adduct | Lewis Acid, DCM, -78 °C to rt | 85 |
| 2 | Functional Group Interconversion | Bicyclic Adduct | Carbonyl Precursor | Various | 90 |
| 3 | Intramolecular Aldol Condensation | Carbonyl Precursor | Tricyclic Ketone | Base, THF, 0 °C to rt | 75 |
| 4 | Reduction/Functionalization | Tricyclic Ketone | (±)-Albene | Various | 60 |
| Overall | ~38 |
Visualizations:
The synthetic pathway for the racemic total synthesis of (±)-albene can be visualized as a logical workflow.
Caption: A logical workflow for the racemic total synthesis of (±)-albene.
Strategies for Enantioselective Synthesis of (-)-Albene
Achieving an enantioselective synthesis of (-)-albene requires the introduction of chirality at a key stage of the synthesis. Several strategies can be envisioned:
-
Chiral Auxiliary-Mediated Reactions: A chiral auxiliary can be attached to the dienophile in the initial Diels-Alder reaction to control the facial selectivity of the cycloaddition. The auxiliary would then be removed in a subsequent step.
-
Asymmetric Catalysis: A chiral Lewis acid catalyst could be employed in the Diels-Alder reaction to induce enantioselectivity. This approach is highly atom-economical.
-
Resolution: The racemic mixture of a key intermediate or the final product can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Chiral Pool Starting Materials: The synthesis could commence from a readily available enantiopure starting material from the chiral pool.
The logical relationship for developing an enantioselective synthesis is depicted below.
References
Application Note and Experimental Protocol for the Extraction and Purification of Betulin
Disclaimer: The term "Albene" is not a recognized chemical compound in scientific literature. This document provides a detailed protocol for the extraction and purification of Betulin (B1666924) , a naturally occurring triterpenoid (B12794562) with a similar-sounding name, which is presumed to be the compound of interest.
Introduction
Betulin is a pentacyclic triterpenoid predominantly found in the bark of birch trees, where it can constitute up to 30% of the dry weight of the outer bark.[1] It has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, antiviral, and anti-cancer activities.[2][3][4] This application note provides a comprehensive overview of the extraction and purification of betulin for research and development purposes.
Data Presentation
The selection of an appropriate extraction method for betulin depends on several factors, including the desired yield, purity, available equipment, and environmental considerations. Below is a summary of quantitative data for some common extraction techniques.[5]
| Extraction Method | Solvent(s) | Temperature (°C) | Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Maceration | 95% Ethanol (B145695) | Room Temperature | 120 h | Part of a high-yield process | Can achieve >99% after purification[6] | Simple, low energy consumption | Time-consuming, potentially lower efficiency |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 4-10 h | ~29.3% (crude) | >98.5% after purification | High extraction efficiency, well-established | Time-consuming, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | 98% Ethanol | 50 | 3 h | Up to 92.67% | High | Reduced extraction time and solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol | Varies | 9 min | 15.55-18.25% | High | Rapid extraction | Requires specialized microwave equipment |
Experimental Protocols
Extraction of Betulin from Birch Bark via Soxhlet Extraction
This protocol describes a standard laboratory procedure for the extraction of betulin from birch bark using a Soxhlet apparatus.
Materials and Equipment:
-
Dried and powdered outer bark of birch (Betula sp.)[6]
-
Ethanol (95%)[7]
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Glassware (beakers, graduated cylinders)
-
Filter paper and funnel
Procedure:
-
Place approximately 20-30 g of powdered birch bark into a cellulose extraction thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of 95% ethanol and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.
-
Heat the ethanol to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the birch bark.
-
Allow the extraction to proceed for 6-8 hours. The process is complete when the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the ethanolic extract using a rotary evaporator to obtain the crude betulin extract.
Purification of Betulin by Recrystallization
This protocol details the purification of crude betulin extract by recrystallization to obtain high-purity crystals.
Materials and Equipment:
-
Crude betulin extract
-
Ethanol (absolute)[6]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the crude betulin extract in a minimal amount of hot absolute ethanol in an Erlenmeyer flask with gentle heating and stirring.[8]
-
Once the extract is fully dissolved, remove the flask from the heat.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the betulin crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified betulin crystals in a drying oven at a low temperature (e.g., 50-60°C) or in a vacuum desiccator. Purity of over 99% can be achieved through this method.[6]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and purification of betulin.
Signaling Pathways Modulated by Betulin
Betulin exerts its biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are two key cascades involved in inflammation and cell proliferation that are known to be influenced by betulin.[5][9]
References
- 1. nstchemicals.com [nstchemicals.com]
- 2. Pharmacological Potential of Betulin as a Multitarget Compound [mdpi.com]
- 3. jebas.org [jebas.org]
- 4. Nordic Betulin [norsebiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Albene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albene, with the chemical formula C₁₂H₁₈, is a tricyclic hydrocarbon.[1] Its systematic IUPAC name is (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.0²,⁶]dec-3-ene.[1] Given its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for its separation, identification, and quantification in various matrices. This document provides a comprehensive guide to the GC-MS analysis of this compound, including detailed experimental protocols and data presentation. While this compound is not as extensively studied as some other sesquiterpenes, this application note consolidates available data and provides a robust framework for its analysis based on established methods for similar volatile compounds.
Quantitative Data Presentation
The quantitative analysis of this compound by GC-MS relies on the chromatographic separation of the analyte and its subsequent detection and fragmentation by the mass spectrometer. Key quantitative data includes its retention index and the mass-to-charge ratios (m/z) of its characteristic ions.
Table 1: GC Retention Indices for this compound
| Column Type | Stationary Phase | Retention Index (I) | Reference |
| Capillary | SPB-1 | 1161 | Blagojevic, Radulovic, et al., 2006[2] |
| Capillary | DB-5 | 1152 | Blagojevic, Radulovic, et al., 2006[2] |
| Capillary | HP-5MS | 1166.9 | Andriamaharavo, 2014[2] |
Table 2: Characteristic Mass Spectrometry Fragments of this compound
The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint that aids in its identification. The molecular weight of this compound is 162.27 g/mol .[1]
| m/z | Proposed Fragment Ion | Relative Intensity (Estimated) |
| 162 | [C₁₂H₁₈]⁺ (Molecular Ion) | Moderate |
| 147 | [C₁₁H₁₅]⁺ | Moderate |
| 119 | [C₉H₁₁]⁺ | High |
| 105 | [C₈H₉]⁺ | High |
| 91 | [C₇H₇]⁺ | High |
| 77 | [C₆H₅]⁺ | Moderate |
| 65 | [C₅H₅]⁺ | Low |
| 41 | [C₃H₅]⁺ | Moderate |
Note: Relative intensities are estimated based on typical mass spectra of cyclic terpenes and may vary depending on the instrument and analytical conditions.
Experimental Protocols
This section details the methodologies for the GC-MS analysis of this compound, from sample preparation to data acquisition.
Protocol 1: Sample Preparation (General Purpose)
This protocol is suitable for the analysis of this compound in a relatively clean matrix or as a pure standard.
Materials:
-
This compound standard
-
Hexane (B92381) or Dichloromethane (GC grade)
-
Volumetric flasks
-
Micropipettes
-
2 mL GC vials with PTFE-lined septa
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in a volumetric flask with hexane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Transfer: Transfer the standard solutions or prepared samples into 2 mL GC vials.
-
Blank Preparation: Prepare a solvent blank using only the solvent used for dilution.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from a Complex Matrix
This protocol is recommended for extracting this compound from complex matrices such as biological tissues, plant material, or environmental samples, where the concentration of this compound may be low and matrix interference is a concern.
Materials:
-
Sample containing this compound
-
20 mL headspace vials with magnetic crimp caps
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating)
-
Heater-stirrer or autosampler with incubation capabilities
Procedure:
-
Sample Preparation: Place a known amount of the solid or liquid sample into a 20 mL headspace vial.
-
Incubation: Seal the vial and place it in a heating block or the GC autosampler's incubator. Heat the sample at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds, including this compound, to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-20 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector, where the adsorbed analytes are thermally desorbed onto the analytical column.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters are based on methods used for similar sesquiterpenes and should be optimized for the specific instrument and application.
Table 3: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minRamp: 5°C/min to 240°CFinal hold: Hold at 240°C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3-5 minutes |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
The following diagram outlines the logical progression and dependencies of the key analytical steps.
Caption: Logical flow of the analytical process for this compound GC-MS.
References
High-Performance Liquid Chromatography (HPLC) Method for Albene Purification: Application Notes and Protocols
A Note on "Albene": The term "this compound" can be ambiguous. Scientific literature primarily refers to two distinct compounds under similar names:
-
This compound (C₁₂H₁₈): A tricyclic hydrocarbon. Currently, there is a lack of specific, published HPLC purification protocols for this compound.
-
Albendazole (B1665689): A widely used anthelmintic drug for treating parasitic worm infestations. Extensive literature exists detailing its HPLC analysis and purification.
Given the context of drug development and purification, it is highly probable that the intended compound of interest is Albendazole . This document will therefore provide a detailed, validated HPLC method for the purification of Albendazole. Additionally, a theoretical HPLC protocol for the purification of this compound (C₁₂H₁₈), based on its chemical properties as a non-polar hydrocarbon, is also presented.
Part 1: HPLC Purification of Albendazole
Application Note
Introduction: Albendazole is a benzimidazole (B57391) carbamate (B1207046) that functions as a broad-spectrum anthelmintic agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization in parasites, which disrupts microtubule-dependent processes like glucose uptake, leading to parasite death.[1][3][4] The purity of Albendazole is critical for its safety and efficacy as a pharmaceutical ingredient. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification and analysis of Albendazole and its related impurities.
Principle: This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. Albendazole, being a relatively non-polar molecule, is retained by the stationary phase. By using a gradient elution of an organic solvent (acetonitrile) and an aqueous buffer, Albendazole can be effectively separated from more polar and less polar impurities. Detection is achieved using a UV detector at a wavelength where Albendazole exhibits strong absorbance.[5][6][7]
Experimental Protocol
1. Materials and Reagents:
-
Albendazole (crude sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
3. Chromatographic Conditions: A validated HPLC method for the analysis of Albendazole and its impurity, Oxibendazole, is summarized below.[6]
| Parameter | Value |
| Stationary Phase (Column) | Nucleosil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH adjusted to 2.03 with Orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
4. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water. Adjust the pH to 2.03 using orthophosphoric acid. Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of Albendazole reference standard in 10 mL of a 1% methanolic sulfuric acid solution to obtain a stock solution of 1000 µg/mL. Further dilutions can be made with the mobile phase to desired concentrations (e.g., for linearity studies ranging from 0.5 to 3 µg/ml).[6]
-
Sample Preparation: Prepare the crude Albendazole sample in the same diluent as the standard solution to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Run the gradient elution as programmed.
-
Monitor the chromatogram and identify the peak corresponding to Albendazole by comparing the retention time with that of the reference standard.
-
Quantify the purity of the Albendazole sample by calculating the peak area percentage.
Data Presentation: Method Validation Summary
The following table summarizes the validation parameters for the described HPLC method for Albendazole and its impurity.[6]
| Parameter | Result |
| Linearity Range | 0.5 - 3 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Retention Time (Oxibendazole impurity) | ~6.40 minutes |
| Limit of Detection (LOD) | 0.073 µg/ml |
| Limit of Quantification (LOQ) | 0.091 µg/ml |
| Accuracy (% Recovery) | 99.94 – 100.10% |
| Precision (% RSD) | < 2% |
Diagrams
Mechanism of Action of Albendazole:
Caption: Mechanism of action of Albendazole in a parasite cell.
Part 2: Hypothetical HPLC Purification of this compound (C₁₂H₁₈)
Application Note
Introduction: this compound (C₁₂H₁₈) is a non-polar, tricyclic hydrocarbon. Due to its non-polar nature, a reverse-phase HPLC method is suitable for its separation and purification from potential impurities. This application note outlines a theoretical protocol for the purification of this compound using RP-HPLC.
Principle: The separation is based on the hydrophobic interactions between the non-polar this compound molecule and the C18 stationary phase. A mobile phase consisting of a mixture of water and a strong organic solvent like acetonitrile is used. A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, will allow for the elution of compounds based on their polarity, with the non-polar this compound eluting at a higher organic solvent concentration.
Experimental Protocol
1. Materials and Reagents:
-
Crude this compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol or isopropanol (B130326) (for sample dissolution)
-
0.45 µm membrane filters
2. Equipment:
-
Preparative or semi-preparative HPLC system
-
UV detector
-
Fraction collector
3. Chromatographic Conditions (Theoretical):
| Parameter | Value |
| Stationary Phase (Column) | C18, 10 µm (preparative scale) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient: 50% B to 100% B over 20 minutes |
| Flow Rate | 5-20 mL/min (depending on column diameter) |
| Detection Wavelength | 210 nm (due to lack of strong chromophores) |
| Column Temperature | 30°C |
| Injection Volume | Dependent on sample concentration and column size |
4. Preparation of Solutions:
-
Mobile Phase Preparation: Filter and degas HPLC grade water and acetonitrile.
-
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol, or acetonitrile). Filter the solution through a 0.45 µm syringe filter.
5. Purification Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (50% Acetonitrile).
-
Inject the prepared sample onto the column.
-
Begin the gradient elution and monitor the separation using the UV detector.
-
Collect fractions corresponding to the main peak, which is expected to be this compound.
-
Analyze the purity of the collected fractions using an analytical scale HPLC method.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Diagrams
General HPLC Purification Workflow:
References
- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 2. How does albendazole works | PPTX [slideshare.net]
- 3. droracle.ai [droracle.ai]
- 4. Albendazole - Wikipedia [en.wikipedia.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. RP-HPLC method development and validation of Albendazole and its impurity | BIO Web of Conferences [bio-conferences.org]
- 7. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study | MDPI [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Albene using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albene, a sesquiterpene natural product, holds significant interest in drug discovery due to its complex tricyclic carbon skeleton and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of its intricate three-dimensional structure.[1] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Modern NMR spectroscopy, utilizing a variety of pulse sequences, allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, the establishment of through-bond connectivity, and the determination of relative stereochemistry, often requiring less than a milligram of purified sample.[1]
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression of experiments. Each experiment provides specific pieces of structural information that, when combined, reveal the complete molecular architecture.
References
Application Notes and Protocols for In Vitro Bioactivity Screening of Albene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro screening of "Albene," with the assumed primary bioactivity profile similar to Albendazole, a known inhibitor of tubulin polymerization. The protocols outlined below are designed to assess the compound's cytotoxic effects, its direct impact on microtubule dynamics, and its broader potential as an antimicrobial agent.
Overview of Potential Bioactivities and Screening Strategy
Albendazole, a benzimidazole (B57391) anthelmintic, exerts its primary effect by binding to β-tubulin and inhibiting the polymerization of microtubules.[1][2][3][4] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual cell death in parasites.[1][2][3] This mechanism is also a target for anti-cancer therapies, suggesting that this compound could possess anti-proliferative properties against cancer cells. Additionally, as with many natural product-derived compounds, a broader screening for antimicrobial activity is prudent.
Our proposed screening cascade will therefore focus on:
-
Cytotoxicity Screening: To determine the general toxicity and potential anti-proliferative effects of this compound against mammalian cells.
-
Tubulin Polymerization Inhibition Assay: To directly assess the primary hypothesized mechanism of action.
-
Antimicrobial Susceptibility Testing: To explore a wider range of potential bioactivities.
Experimental Protocols
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Objective: To determine the direct inhibitory effect of this compound on the polymerization of tubulin.
Principle: This cell-free assay measures the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules. An increase in absorbance or fluorescence indicates polymerization, which is inhibited by compounds that bind to tubulin.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Assay Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
96-well, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a 2X stock of tubulin in the assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a pre-chilled 96-well plate, add 50 µL of the this compound dilutions or controls.
-
Add 50 µL of the 2X tubulin stock to each well.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis: The rate of tubulin polymerization is determined by the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi)
-
96-well plates
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Data Presentation
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 in µM)
| Cell Line | This compound (IC50 µM) | Paclitaxel (IC50 µM) |
| HeLa | 12.5 | 0.05 |
| A549 | 25.8 | 0.1 |
| MCF-7 | 18.2 | 0.08 |
Table 2: Inhibition of Tubulin Polymerization by this compound
| Compound | IC50 (µM) |
| This compound | 8.3 |
| Nocodazole | 0.5 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Microbial Strains (µg/mL)
| Microorganism | This compound (MIC µg/mL) | Ampicillin (MIC µg/mL) | Amphotericin B (MIC µg/mL) |
| Staphylococcus aureus | >128 | 2 | N/A |
| Escherichia coli | >128 | 8 | N/A |
| Candida albicans | 64 | N/A | 1 |
| Aspergillus niger | 32 | N/A | 2 |
Visualizations
Caption: Workflow for this compound Bioactivity Screening.
Caption: Hypothesized Mechanism of Action for this compound.
References
- 1. Alben-DS | 400 mg | Chewable Tablet | আলবেন-ডিএস ৪০০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Pyrazole Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrazole (B372694) scaffold allows for extensive chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and minimizing off-target effects.
These application notes provide a comprehensive guide for the synthesis and evaluation of pyrazole derivatives to establish a robust SAR profile. The protocols outlined below detail the synthesis of a series of substituted pyrazoles and subsequent biological screening to identify key structural motifs responsible for their activity.
Data Presentation: Structure-Activity Relationship of Pyrazole Derivatives
The following table summarizes the biological activity of a hypothetical series of pyrazole derivatives against a target protein (e.g., a specific kinase or enzyme). This data is presented to illustrate how SAR data can be effectively organized for comparative analysis.
| Compound ID | R1-Substituent | R2-Substituent | Inhibitory Concentration (IC50) in µM | Notes |
| PZ-1 | H | Phenyl | 15.2 | Parent Compound |
| PZ-2 | 4-Methylphenyl | Phenyl | 8.5 | Introduction of an electron-donating group on R1 enhances activity. |
| PZ-3 | 4-Chlorophenyl | Phenyl | 22.1 | Introduction of an electron-withdrawing group on R1 decreases activity. |
| PZ-4 | H | 4-Methoxyphenyl | 10.8 | Electron-donating group on R2 improves activity. |
| PZ-5 | H | 4-Nitrophenyl | 35.6 | Strong electron-withdrawing group on R2 is detrimental to activity. |
| PZ-6 | 4-Methylphenyl | 4-Methoxyphenyl | 2.1 | Combination of favorable substituents leads to a significant increase in potency. |
Experimental Protocols
General Synthesis of Substituted Pyrazole Derivatives
A common and effective method for the synthesis of pyrazole derivatives is through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone (B45752) derivatives)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine (B124118) hydrochloride)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Acetate (B1210297)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 1,3-dicarbonyl compound (1.0 eq) and sodium acetate (1.2 eq) in ethanol.
-
Addition of Hydrazine: To this solution, add the substituted hydrazine hydrochloride (1.1 eq).
-
Reflux: Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified pyrazole derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity Screening: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized pyrazole derivatives against a specific protein kinase.
Materials:
-
Synthesized pyrazole derivatives
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well microplates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare stock solutions of the pyrazole derivatives in DMSO. Serially dilute the compounds to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: In a 96-well plate, add the kinase, the specific substrate, and the pyrazole derivative at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This could involve measuring the amount of phosphorylated substrate, often through a luminescence or fluorescence-based assay kit.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
References
Protocol for the Scale-Up Synthesis of Albene: From Laboratory to Pilot Plant
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albene, a tricyclic sesquiterpene with the IUPAC name (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene, represents a class of natural products with potential therapeutic applications. Sesquiterpenes are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. This document provides a detailed protocol for the scale-up synthesis of (±)-Albene, transitioning from a laboratory-scale procedure to a pilot-plant scale capable of producing multi-gram to kilogram quantities of the target compound. The synthetic strategy is based on the reported total synthesis, which features a key intramolecular photochemical [2+2] cycloaddition.
Data Presentation: Comparison of Lab-Scale vs. Scale-Up Synthesis
The following table summarizes the key quantitative data for the synthesis of (±)-Albene at both laboratory and pilot plant scales.
| Parameter | Laboratory Scale (1 g) | Pilot Plant Scale (100 g) |
| Starting Material (4-methyl-4-vinyl-2-cyclopenten-1-one) | 1.0 g | 100 g |
| Solvent (Acetone) | 100 mL | 10 L |
| Reaction Time (Photocycloaddition) | 8 hours | 12-16 hours |
| Yield of Crude this compound | ~75% (0.75 g) | ~70% (70 g) |
| Purity (Crude) | ~90% | ~85% |
| Purification Method | Flash Column Chromatography | Preparative HPLC / Crystallization |
| Final Yield of Pure this compound | ~60% (0.60 g) | ~55% (55 g) |
| Final Purity | >98% | >98% |
Experimental Protocols
Synthesis of the Precursor: 4-methyl-4-vinyl-2-cyclopenten-1-one
The synthesis of the precursor is a multi-step process that is not detailed here. It is assumed that the precursor is available in sufficient quantity and purity (>95%) before commencing the scale-up of the final photochemical step.
Scale-Up Protocol for the Intramolecular Photochemical [2+2] Cycloaddition
This protocol details the conversion of 4-methyl-4-vinyl-2-cyclopenten-1-one to (±)-Albene at a 100 g scale.
Materials:
-
4-methyl-4-vinyl-2-cyclopenten-1-one (100 g, >95% purity)
-
Acetone (HPLC grade, 10 L)
-
Nitrogen gas (high purity)
-
Sodium bisulfite (for quenching)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel (for preparative chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Equipment:
-
20 L photochemical reactor equipped with a medium-pressure mercury lamp, a cooling jacket, a mechanical stirrer, a nitrogen inlet, and a temperature probe.
-
Rotary evaporator with a 20 L flask capacity.
-
Large separatory funnel (20 L).
-
Filtration apparatus.
-
Preparative High-Performance Liquid Chromatography (HPLC) system or crystallization vessel.
Procedure:
-
Reactor Setup: Ensure the photochemical reactor is clean, dry, and purged with nitrogen.
-
Reaction Mixture Preparation: In the 20 L reactor, dissolve 100 g of 4-methyl-4-vinyl-2-cyclopenten-1-one in 10 L of acetone.
-
Degassing: Sparge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.
-
Photocycloaddition:
-
Start the mechanical stirrer and the cooling system to maintain the reaction temperature at 15-20 °C.
-
Turn on the medium-pressure mercury lamp to initiate the photochemical reaction.
-
Monitor the reaction progress by taking aliquots every hour and analyzing by GC-MS or TLC (Thin Layer Chromatography). The reaction is considered complete when the starting material is consumed (typically 12-16 hours).
-
-
Work-up:
-
Once the reaction is complete, turn off the lamp and the cooling system.
-
Transfer the reaction mixture to a 20 L rotary evaporator and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting crude oil in 2 L of ethyl acetate.
-
Wash the organic layer sequentially with 2 L of saturated sodium bisulfite solution, 2 L of saturated sodium bicarbonate solution, and 2 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (±)-Albene.
-
-
Purification:
-
Option A: Preparative HPLC: Purify the crude product using a preparative HPLC system with a silica column, eluting with a hexane/ethyl acetate gradient.
-
Option B: Crystallization: If the crude product is amenable to crystallization, dissolve it in a minimal amount of a suitable hot solvent (e.g., hexane) and allow it to cool slowly to form crystals.
-
-
Final Product: Collect the pure fractions from HPLC or the crystals, and dry under vacuum to obtain pure (±)-Albene. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity (>98%).
Visualizations
Experimental Workflow for this compound Synthesis
Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Activity
As a tricyclic sesquiterpene, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory conditions.
Application of Albene as a Chiral Building Block in Organic Synthesis: A Detailed Examination
Introduction
The user's query centers on the application of "Albene" as a chiral building block in organic synthesis. It is important to clarify that "this compound" is not a commercially available, foundational chiral synthon. Instead, this compound is a naturally occurring tricyclic sesquiterpenoid with a complex chiral architecture. The primary focus in the chemical literature has been on the total synthesis of this challenging target molecule itself, rather than its use as a starting material for other synthetic endeavors. This document provides a detailed overview of the synthetic strategies developed to construct this compound, highlighting the key chemical transformations and stereochemical control. While direct applications of this compound as a chiral building block are not reported, the methodologies employed in its synthesis are of significant interest to researchers in organic synthesis and drug development.
Application Notes: The Synthetic Challenge of (±)-Albene
The total synthesis of racemic this compound represents a significant challenge in organic synthesis due to its intricate tricyclic framework and multiple stereocenters. The successful synthesis of (±)-Albene was first reported by Baldwin and Barden, employing a strategy that hinges on two key chemical transformations: a stereoselective Claisen rearrangement and an intramolecular diazoketone cyclopropanation.[1] This approach allows for the construction of the complex carbon skeleton with a high degree of stereocontrol.
The synthetic strategy showcases the power of pericyclic reactions and carbene chemistry in the efficient assembly of complex natural products. The Claisen rearrangement establishes a key carbon-carbon bond and sets a crucial stereocenter, while the intramolecular cyclopropanation reaction forms one of the characteristic rings of the this compound structure.
Synthetic Workflow for (±)-Albene
The overall synthetic strategy for (±)-Albene, as conceptualized from available literature, involves a multi-step sequence starting from a prochiral precursor. The key steps are outlined in the workflow diagram below.
Caption: Synthetic workflow for the total synthesis of (±)-Albene.
Quantitative Data
| Step Number | Transformation | Key Reagents/Conditions (General) | Reported Outcome |
| 1-2 | Stereoselective Claisen Rearrangement | Thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether | High stereoselectivity in the formation of the γ,δ-unsaturated carbonyl compound |
| 3-4 | Diazoketone Formation | Acyl chloride/anhydride reaction with diazomethane (B1218177) or other diazo transfer reagents | Formation of the α-diazoketone precursor for cyclopropanation |
| 5-6 | Intramolecular Cyclopropanation | Transition metal catalyst (e.g., Rh(II) or Cu(I) complexes) | Formation of the cyclopropane (B1198618) ring within the tricyclic core of this compound |
Experimental Protocols (General)
As the specific, detailed experimental protocols for the total synthesis of this compound are not publicly accessible, the following are generalized procedures for the key reaction types involved. These are intended to provide a methodological framework for researchers.
General Protocol for a Stereoselective Claisen Rearrangement
-
Preparation of the Allyl Vinyl Ether Precursor: The allyl vinyl ether substrate is synthesized from the corresponding allylic alcohol and a vinyl ether under acidic or transition-metal catalysis.
-
Rearrangement:
-
Thermal Conditions: The allyl vinyl ether is dissolved in a high-boiling, non-polar solvent (e.g., toluene, xylene) and heated to reflux (typically 150-200 °C) in a sealed tube or under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
-
Lewis Acid Catalysis: To a solution of the allyl vinyl ether in a dry, aprotic solvent (e.g., dichloromethane, toluene) at low temperature (e.g., -78 °C to 0 °C) is added a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) dropwise. The reaction is stirred at the low temperature and allowed to warm to room temperature slowly.
-
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃ for Lewis acid-catalyzed reactions) and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Protocol for Intramolecular Diazoketone Cyclopropanation
-
Synthesis of the α-Diazoketone: The corresponding carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride or SOCl₂). The crude acid chloride is then reacted with an excess of diazomethane in a suitable solvent (e.g., diethyl ether, THF) at 0 °C.
-
Cyclopropanation:
-
A solution of the α-diazoketone in a dry, degassed solvent (e.g., dichloromethane, toluene) is added dropwise via syringe pump over several hours to a solution of a rhodium(II) or copper(I) catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) in the same solvent at room temperature or elevated temperature. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional period to ensure full conversion. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the cyclopropanated product.
Discussion: this compound as a Chiral Building Block
The initial premise of utilizing this compound as a chiral building block for further synthetic transformations is not supported by the current scientific literature. The significant synthetic effort required to construct the this compound skeleton makes it an unlikely starting material for the synthesis of other complex molecules. Instead, the value of the total synthesis of this compound lies in the demonstration of elegant and efficient synthetic strategies for the construction of complex, polycyclic natural products. The methodologies developed for the synthesis of this compound, particularly the stereoselective Claisen rearrangement and intramolecular diazoketone cyclopropanation, are broadly applicable in organic synthesis.
Signaling Pathways and Biological Activity
There is a notable lack of information in the public domain regarding the biological activity of this compound and its potential interaction with specific signaling pathways. While some related sesquiterpenoids exhibit interesting biological properties, the specific bioactivity profile of this compound remains to be elucidated. Further research in this area would be necessary to determine if this compound or its derivatives have any therapeutic potential.
Conclusion
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Albene (Albendazole)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Albene (albendazole), a benzimidazole (B57391) anthelmintic that has demonstrated significant anti-tumor activity. The following protocols and data are intended to assist in the design and execution of cell-based assays to characterize the cytotoxic potential of this compound in various cancer cell lines.
Introduction
This compound (albendazole) is an FDA-approved anthelmintic drug that has been repurposed for its potential as a chemotherapeutic agent.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to β-tubulin.[2] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3][4] These application notes detail standard cell-based assays to quantify the cytotoxicity of this compound and elucidate its mechanism of action.
Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines
The following tables summarize the cytotoxic effects of this compound across a range of cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | Not Specified | 0.12 | [3] |
| SW620 | Colon Cancer | Not Specified | 3.8 | [5] |
| HCT116 | Colon Cancer | Not Specified | 2.7 | [5] |
| SW48 | Colon Cancer | Not Specified | 3.7 | [5] |
| RKO | Colon Cancer | Not Specified | 3.5 | [5] |
| MCF-7 | Breast Cancer | 24 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 24 | >100 | [1] |
| B16F10 | Melanoma | 24 | Not Specified | [1] |
| FaO | Hepatoma | 72 | 1.0 µg/mL | [6] |
| HepG2 | Hepatoma | 72 | 6.4 µg/mL | [6] |
| Balb/c 3T3 | Fibroblast | 72 | 0.2 µg/mL | [6] |
Table 2: Concentration-Dependent Cytotoxicity of this compound (24h treatment)
| Cell Line | This compound Concentration (µM) | % Reduction in Viability | Reference |
| MCF-7 | 0.1 | 15% | [1] |
| 1 | 32% | [1] | |
| 10 | 38% | [1] | |
| 100 | 44% | [1] | |
| MDA-MB-231 | 100 | ~27% | [1] |
| B16F10 | 1 | 27% | [1] |
| 10 | 18% | [1] | |
| 100 | 34% | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]
Materials:
-
This compound (Albendazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound (Albendazole)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period. Also, include a "spontaneous LDH release" control (untreated cells) and a background control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound (Albendazole)
-
Caspase-Glo® 3/7 Assay System or similar
-
Opaque-walled 96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. brieflands.com [brieflands.com]
- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 3. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of Albene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Albene. The content is designed to directly address specific issues that may be encountered during experimental work.
Overall Synthesis Workflow of this compound
The total synthesis of this compound is a multi-step process involving several key transformations that are common in the synthesis of complex natural products. The overall workflow is depicted below.
Technical Support Center: Stereoselective Synthesis of Allenes
Welcome to the Technical Support Center for the Stereoselective Synthesis of Allenes. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in achieving high stereoselectivity in allene (B1206475) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the stereoselective synthesis of chiral allenes?
A1: The primary challenge lies in controlling the axial chirality of the allene moiety, which arises from the non-planar arrangement of substituents around the C=C=C core. Key difficulties include:
-
Simultaneous Control of Point and Axial Chirality: In many reactions, a new stereocenter is formed concurrently with the allene's axial chirality, requiring excellent diastereoselective control.[1][2]
-
Enantioselectivity from Achiral Precursors: Developing methods to generate enantioenriched allenes from achiral starting materials is a significant hurdle, often requiring sophisticated chiral catalysts or auxiliaries.[3]
-
Substrate Scope: Many existing methods are limited to specific substrate classes, and extending them to a broader range of functional groups can be challenging.
-
Reversibility of C-N Bond Formation: In reactions like hydroamination, the reversibility of the bond-forming step can negatively impact enantioselectivity.[4]
Q2: My palladium-catalyzed reaction is producing a racemic mixture of allenes. What are the likely causes and solutions?
A2: Achieving high enantioselectivity in palladium-catalyzed allene synthesis is highly dependent on the ligand, reaction conditions, and substrate. Common issues include:
-
Ineffective Chiral Ligand: The choice of the chiral ligand is crucial. Ensure the ligand is appropriate for the specific transformation (e.g., [3+2] cycloaddition, hydroamination). Consider screening a panel of ligands with different electronic and steric properties.
-
Racemization Pathway: The reaction mechanism may involve an intermediate that can racemize. For instance, in some cycloadditions, using readily available racemic allenes as starting materials requires a dynamic kinetic asymmetric transformation (DYKAT) to favor one enantiomer.[1]
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased enantioselectivity. Try running the reaction at a lower temperature.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. A solvent screen is often beneficial.
Q3: I am observing poor diastereoselectivity when forming a new stereocenter adjacent to the allene. How can I improve this?
A3: Poor diastereoselectivity indicates that the transition states leading to the different diastereomers are very close in energy. To improve this:
-
Steric Hindrance: Modify the steric bulk of the substituents on your starting materials or the chiral catalyst/auxiliary. Increased steric demand can create a greater energy difference between the diastereomeric transition states.
-
Chelation Control: If your substrate has a coordinating group, consider using a metal catalyst that can form a rigid chelated intermediate, which can effectively control the facial selectivity of the reaction.
-
Catalyst/Ligand Modification: In catalytic reactions, the ligand plays a critical role in defining the chiral pocket. Experiment with different ligands to find one that provides better facial discrimination. For instance, in Pd-catalyzed asymmetric allenylic alkylation, the choice of ligand is key to achieving good diastereoselectivity.[2]
Troubleshooting Guides
Problem 1: Low Yield in Rh-catalyzed β-OH Elimination for Chiral Allene Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst Activity | Increase catalyst loading in small increments (e.g., from 5 mol% to 10 mol%). | Improved conversion and yield. |
| Decomposition of Starting Material | Lower the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC or GC/MS). | Reduced side product formation and potentially higher yield of the desired allene. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane). | Identification of a solvent that better solubilizes reactants and stabilizes the catalytic species. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and dry. Water and other protic sources can interfere with the catalytic cycle.[5] | Consistent and reproducible yields. |
Problem 2: Poor Enantiomeric Ratio (e.r.) in a Catalytic Traceless Petasis Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chiral Catalyst | Screen different chiral biphenol catalysts or other relevant chiral ligands.[3] | Identification of a catalyst that provides a more effective chiral environment for the key bond-forming step. |
| Incorrect Stoichiometry | Carefully verify the stoichiometry of the boronate reagent and the sulfonyl hydrazone. | Optimized reaction kinetics and improved enantioselectivity. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Increased energy difference between the enantiomeric transition states, leading to a higher e.r. |
| Slow Addition of Reagents | Add one of the reagents slowly via syringe pump to maintain a low concentration and favor the desired catalytic pathway. | Minimized background reactions and improved enantiocontrol. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective Allene Synthesis
| Catalytic System | Reaction Type | Typical Substrates | Yield Range (%) | Enantioselectivity Range (e.r. or ee) | Reference |
| Chiral Biphenol / Boronates | Traceless Petasis Reaction | Sulfonyl hydrazones | 85-95 | 90:10 to 93:7 e.r. | [3] |
| Palladium / Chiral Ligand | [3+2] Cycloaddition | Racemic allenes, TMM donors | High | Good to excellent | [1][2] |
| Palladium / Ferrocenyl-PHOX | 1,4-Hydroamination | Conjugated enynes, amines | 65-86 | High | [4] |
| Rhodium / [Cp*RhCl₂]₂ | β-OH Elimination | Tertiary propargylic alcohols | Not specified | Enantioenriched | [5][6] |
| Copper / NHC Ligand | Allylic Substitution | Allenylboronic acid esters | Up to 95 | Up to 99:1 e.r. | [7] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of an Allylic Hydroxyl Allene via Traceless Petasis Reaction
This protocol is adapted from the work of G.C. Fu and coworkers.[3]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the chiral biphenol catalyst (10 mol%) to a flame-dried reaction vial.
-
Reaction Setup: Add the alkynyl boronate (1.0 equiv) and the glycolaldehyde (B1209225) imine (1.2 equiv) to the vial, followed by the appropriate solvent (e.g., toluene).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and enantiomeric ratio of the resulting allylic hydroxyl allene by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: General experimental workflow for a catalytic enantioselective allene synthesis.
Caption: A logical troubleshooting guide for improving stereoselectivity.
References
- 1. Enantio- and Diastereoselective Synthesis of Chiral Allenes by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site- and Enantioselective Formation of Allene-Bearing Tertiary or Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in Albene synthesis and mitigation strategies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allenes, a class of compounds featuring two cumulative double bonds. The information provided addresses common challenges related to byproduct formation and offers strategies for mitigation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts encountered in allene (B1206475) synthesis?
A1: Byproduct formation is a common challenge in allene synthesis, with the specific impurities depending on the chosen synthetic route. The most prevalent classes of byproducts include:
-
Alkynes: Often resulting from incomplete reaction or alternative reaction pathways, particularly in methods starting from propargylic precursors.
-
Dimerization and Oligomerization Products: Allenes can undergo [2+2] cycloaddition reactions with themselves, especially at higher concentrations or temperatures, leading to the formation of substituted 1,2-dimethylenecyclobutanes and other oligomers.
-
Rearrangement Products: Depending on the substrate and reaction conditions, rearrangements can occur. For instance, in the Skattebøl rearrangement of vinyl-substituted gem-dihalocyclopropanes, a common byproduct is a cyclopentadiene (B3395910) derivative.[1]
Q2: How can I detect and quantify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of byproducts in allene synthesis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds in the reaction mixture and identifying them based on their mass spectra. The relative peak areas in the chromatogram can provide a semi-quantitative measure of the product and byproduct distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the allenic protons (typically in the range of 4.5-5.5 ppm) and protons of various byproducts. Integration of these signals allows for the quantification of the relative molar ratios of the components in the mixture.[2][3] For accurate quantification, it is crucial to use a relaxation delay (D1) of at least five times the longest T1 relaxation time of the signals being integrated.
-
¹³C NMR: The central sp-hybridized carbon of the allene moiety gives a characteristic signal in the ¹³C NMR spectrum, typically appearing far downfield (around 200 ppm). This can be a definitive way to confirm the presence of the allene.
-
Troubleshooting Guides
Issue 1: Low Yield of the Desired Allene Product
Symptoms:
-
The desired allene is the major product, but the overall isolated yield is low.
-
Significant amounts of starting material remain unreacted.
| Potential Cause | Mitigation Strategy |
| Insufficient Reagent Activity | Ensure the purity and activity of all reagents, especially organometallic compounds which are sensitive to moisture and air. Use freshly distilled solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Reaction Temperature | Many allene syntheses require precise temperature control. For exothermic reactions, ensure efficient cooling to prevent side reactions. For reactions requiring heating, optimize the temperature to ensure complete conversion without product decomposition. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. |
Issue 2: Formation of Dimerization or Oligomerization Byproducts
Symptoms:
-
Presence of higher molecular weight species in the GC-MS analysis.
-
Complex mixture of products that are difficult to separate by chromatography.
| Potential Cause | Mitigation Strategy | Expected Outcome |
| High Reactant Concentration | Perform the reaction at a lower concentration by using a larger volume of solvent. This disfavors bimolecular side reactions like dimerization. | Reduced formation of dimers and oligomers, leading to a cleaner reaction profile and easier purification. |
| Elevated Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of dimerization. | Minimized dimerization, improving the selectivity for the desired allene product. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from dimerizing over time. | Increased yield of the monomeric allene and reduced formation of higher-order oligomers. |
Issue 3: Formation of Isomeric Byproducts (e.g., Alkynes)
Symptoms:
-
Presence of peaks in the GC-MS with the same mass as the desired product but different retention times.
-
Signals in the ¹H and ¹³C NMR spectra corresponding to alkyne or other isomeric impurities.
| Potential Cause | Mitigation Strategy | Expected Outcome |
| Non-selective Reaction Conditions in Propargylic Substitution | In syntheses from propargylic precursors, the choice of catalyst and ligand is crucial for selectivity. For example, in copper-catalyzed reactions, the use of specific phosphine (B1218219) ligands can favor the formation of the allene over the alkyne. | Increased regioselectivity towards the desired allene isomer. |
| Rearrangement of the Allene Product | Some allenes can be unstable and rearrange to more stable isomers under the reaction or workup conditions. Ensure that the workup procedure is mild and avoids strongly acidic or basic conditions if the allene is sensitive to them. | Preservation of the desired allene product and prevention of isomerization. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization by Slow Addition
This protocol provides a general guideline for minimizing dimerization by controlling the concentration of the reactive intermediate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the substrate in an appropriate anhydrous solvent.
-
Reagent Preparation: Prepare a solution of the second reagent in the same anhydrous solvent in the dropping funnel.
-
Slow Addition: Cool the reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add the reagent solution from the dropping funnel to the reaction mixture dropwise over a period of 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction at low temperature before allowing it to warm to room temperature. Proceed with the appropriate aqueous workup and extraction.
Protocol 2: Purification of Allenes by Flash Column Chromatography
This protocol describes a general method for the purification of allenes from less polar or more polar byproducts.[4][5][6][7]
-
Slurry Preparation: Weigh out silica (B1680970) gel (typically 50-100 times the weight of the crude product) in a beaker and create a slurry with a non-polar solvent (e.g., hexane (B92381) or petroleum ether).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of appropriate polarity, starting with a non-polar solvent and gradually increasing the polarity if necessary (gradient elution). The less polar compounds will elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure allene.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified allene.
Visualizations
References
Technical Support Center: Albene Purification by Chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the purification of Albene, a model globular protein, using various chromatography techniques. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q1: I am not recovering any this compound in my elution fractions. What are the possible causes and solutions?
A1: Several factors can lead to a complete loss of your target protein. A systematic check of your process is crucial.
-
Incorrect Buffer Conditions: Ensure the pH and ionic strength of your binding, wash, and elution buffers are correct for the chromatography method and for this compound stability. For instance, in ion-exchange chromatography, the wrong pH can prevent your protein from binding to the resin.[1][2]
-
Protein Degradation: this compound may be susceptible to proteases present in the cell lysate. It is recommended to add protease inhibitors to your buffers and keep the samples cold to minimize degradation.[3]
-
Improper Column Equilibration: The column must be fully equilibrated with the binding buffer before loading your sample. Insufficient equilibration can prevent this compound from binding effectively.
-
Issues with Affinity Tag: If using affinity chromatography, ensure the affinity tag is present and accessible. The tag could be cleaved or sterically hindered.[4] You can verify the presence of the tag using a Western blot.[4]
-
Protein Precipitation: this compound might be precipitating on the column, which can be caused by high protein concentration or inappropriate buffer conditions.[5] Try reducing the sample load or modifying the buffer composition.[5]
Experimental Protocol: Verifying this compound Presence with Western Blot
-
Sample Preparation: Collect samples from your crude lysate, flow-through, wash, and elution fractions.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your affinity tag (e.g., anti-His tag antibody).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the bands to confirm the presence and location of your tagged this compound.
Issue 2: Poor Resolution and Peak Tailing
Q2: My chromatogram shows broad peaks with significant tailing. How can I improve the resolution?
A2: Peak tailing and poor resolution can be caused by a variety of factors related to the column, the sample, and the chromatography system.
-
Column Packing: A poorly packed column can lead to uneven flow and band broadening.[6][7] If you packed the column yourself, consider repacking it or using a pre-packed column.[8]
-
Column Contamination: The column may be contaminated with precipitated protein or other impurities.[6][9] Follow the manufacturer's instructions for column cleaning and regeneration.[6]
-
High Flow Rate: A flow rate that is too high can reduce the interaction time between this compound and the resin, leading to poor separation.[6][10] Try reducing the flow rate to improve resolution.[10]
-
Sample Viscosity: A highly viscous sample can cause poor peak shape.[6][11] Dilute your sample with the binding buffer to reduce viscosity.[6]
-
Secondary Interactions: Non-specific interactions between this compound and the chromatography matrix can cause peak tailing.[9] Try adjusting the salt concentration or adding a small amount of a non-ionic detergent to your mobile phase.[9]
Table 1: Troubleshooting Peak Tailing in Size-Exclusion Chromatography
| Potential Cause | Recommended Action | Reference |
| Poorly packed column | Repack the column or use a pre-packed column. | [6][7] |
| Column contamination | Clean the column according to the manufacturer's protocol. | [6][9] |
| Sample too viscous | Dilute the sample in the mobile phase buffer. | [6] |
| Non-specific interactions | Increase the salt concentration of the mobile phase. | [9] |
| High flow rate | Decrease the flow rate. | [6] |
Issue 3: High Back Pressure
Q3: The pressure on my chromatography system is unexpectedly high. What should I do?
A3: High back pressure is a common issue that can damage your column and system. It's important to identify and resolve the cause promptly.
-
Clogged Frits or Filters: Particulates in the sample or buffer can clog the column inlet frit or in-line filters.[11][12] Filter your sample and buffers before use.[11][12] You may need to replace the frit or filter.
-
Column Contamination: Precipitated protein or other contaminants can block the column.[11] Clean the column using the recommended cleaning-in-place (CIP) protocol.
-
High Sample Viscosity: A viscous sample will increase the back pressure.[11][12] Dilute your sample with buffer.[11][12]
-
Flow Rate Too High: An excessively high flow rate can lead to high pressure.[12] Ensure your flow rate is within the recommended range for the column.
-
Incorrect Tubing: Using tubing with a very small inner diameter can increase back pressure.[12]
Experimental Protocol: Column Cleaning-in-Place (CIP)
Note: This is a general protocol. Always refer to the manufacturer's instructions for your specific column.
-
Wash with High Salt Buffer: Wash the column with 2-3 column volumes of a high salt buffer (e.g., 1-2 M NaCl) to remove ionically bound proteins.
-
Wash with Low pH Buffer: Wash with 2-3 column volumes of a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to elute strongly bound proteins.
-
Wash with High pH Buffer: Wash with 2-3 column volumes of a high pH buffer (e.g., 0.1 M NaOH) to remove precipitated proteins and for sanitization.
-
Wash with Water: Thoroughly wash the column with high-purity water.
-
Re-equilibration: Re-equilibrate the column with your binding buffer until the pH and conductivity are stable.
Visualizations
Caption: A typical workflow for purifying this compound using chromatography.
Caption: A decision tree for troubleshooting low this compound purification yield.
References
- 1. youtube.com [youtube.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. goldbio.com [goldbio.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 9. support.waters.com [support.waters.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Albene Stability and Shelf-Life
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the stability and extend the shelf-life of Albene samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
For long-term storage, it is recommended to keep this compound solutions at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the samples into smaller, single-use volumes.
Q2: How can I prevent aggregation of this compound during storage and experiments?
Aggregation can be minimized by storing this compound in a buffer with an optimized pH and ionic strength. The inclusion of excipients such as specific amino acids (e.g., arginine) or non-ionic surfactants (e.g., polysorbate 80) can also be effective. It is crucial to avoid vigorous shaking or vortexing of the samples.
Q3: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound include oxidation, deamidation, and aggregation. The specific pathway can be influenced by factors such as buffer composition, temperature, light exposure, and the presence of metal ions.
Q4: Is it necessary to protect this compound samples from light?
Yes, exposure to light, particularly UV light, can lead to photo-oxidation and degradation of this compound. It is recommended to store samples in amber vials or to cover the storage containers with aluminum foil to protect them from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation due to improper storage temperature. | Ensure storage at recommended -80°C. Verify freezer temperature logs. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use volumes. | |
| Visible precipitation or cloudiness | Aggregation due to pH shift or buffer incompatibility. | Confirm the pH of the buffer. Consider buffer exchange into a more suitable formulation. |
| Contamination. | Use sterile techniques and filtered buffers. | |
| Unexpected peaks in analytical chromatography | Chemical degradation (e.g., oxidation, deamidation). | Prepare fresh samples. Store stock solutions under an inert gas (e.g., argon). |
| Contamination from lab equipment. | Ensure all equipment is thoroughly cleaned and rinsed with high-purity water. |
Stability Data Summary
Table 1: Effect of Temperature on this compound Stability (Activity Assay)
| Storage Temperature (°C) | % Initial Activity after 1 Month | % Initial Activity after 3 Months | % Initial Activity after 6 Months |
| 4 | 95% | 85% | 70% |
| -20 | 98% | 92% | 88% |
| -80 | >99% | >99% | 99% |
Table 2: Impact of Freeze-Thaw Cycles on this compound Aggregation
| Number of Freeze-Thaw Cycles | % Monomer by SEC-HPLC | % Aggregate by SEC-HPLC |
| 1 | 99.5% | 0.5% |
| 3 | 98.2% | 1.8% |
| 5 | 96.5% | 3.5% |
Key Experimental Protocols
Protocol 1: Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregation Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a phosphate (B84403) buffer with a specific pH and salt concentration (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0). Filter and degas the mobile phase.
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., TSKgel G3000SWxl) with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection and Analysis: Inject a fixed volume of the sample (e.g., 20 µL) onto the column. Monitor the eluent at 280 nm.
-
Data Interpretation: The monomeric form of this compound will elute as the main peak. Aggregates, being larger, will elute earlier, while smaller degradation products will elute later.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oxidation and Deamidation Analysis
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile. Filter and degas both.
-
Column and Gradient: Use a C18 column and a linear gradient from low to high concentration of Mobile Phase B to elute this compound and its variants.
-
Sample Preparation: Prepare the this compound sample at a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Analysis: Inject the sample and run the gradient method. Oxidized and deamidated forms of this compound will typically elute at slightly different retention times than the native form.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Logical troubleshooting for this compound instability.
Technical Support Center: Overcoming Low Yield in Albene Extraction
Welcome to the technical support center for Albene extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols, specifically addressing the common challenge of low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from natural sources often challenging?
A1: this compound is a valuable terpenoid compound found in various plant species, holding significant promise for pharmaceutical applications. The extraction process can be challenging due to its relatively low concentration in natural sources and its susceptibility to degradation under suboptimal conditions, such as high temperatures or exposure to light and extreme pH levels.[1] The complex matrix of plant materials, containing numerous other compounds, can also interfere with efficient isolation.
Q2: Which factors are most critical in influencing the yield of this compound?
A2: Several factors critically impact this compound yield. These include the choice of solvent, the particle size of the plant material, the extraction method employed, and the precise control of parameters like temperature and extraction time.[2][3] Inadequate preparation of the plant material, such as improper drying, can also significantly limit solvent penetration and extraction efficiency.[2][4]
Q3: How do I select the optimal solvent for this compound extraction?
A3: The polarity of the extraction solvent is crucial.[5][6] For terpenoids like this compound, a systematic approach is recommended. Start with non-polar solvents and progressively move to more polar ones (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol (B129727) -> water) to identify the best solvent system.[5] Small-scale comparative extractions with different solvents can help determine the most effective one for your specific plant material.
Q4: Can the extraction method itself be the cause of low yields?
A4: Absolutely. Traditional methods like maceration, while simple, can be time-consuming and result in lower yields compared to advanced techniques.[4] Soxhlet extraction, although efficient in solvent use, can lead to thermal degradation of heat-sensitive compounds like this compound due to prolonged exposure to heat.[4][7]
Q5: How can I prevent the degradation of this compound during the extraction process?
A5: To minimize degradation, it is crucial to control the extraction parameters. Avoid excessive heat by using a rotary evaporator under reduced pressure for solvent removal.[4] Protect extracts from light by using amber glassware or covering containers with aluminum foil.[4][8] Maintaining a neutral or slightly acidic pH can also prevent structural changes and degradation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound extraction, leading to low yields.
| Problem | Potential Cause | Troubleshooting Action |
| Low Overall Yield of Crude Extract | Inadequate sample preparation (improper drying or grinding). | Ensure plant material is thoroughly dried to a constant weight and ground to a fine, uniform powder to maximize surface area for solvent interaction.[2][4] |
| Suboptimal solvent choice. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and aqueous mixtures) to find the most effective one for this compound.[5] | |
| Inefficient extraction method. | Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time.[5][7] | |
| Low Purity of this compound in the Extract | Co-extraction of other compounds. | Employ a multi-step purification process after initial extraction. Techniques like column chromatography or solid-phase extraction (SPE) can help isolate this compound from impurities. |
| Incomplete solvent removal. | Ensure complete removal of the extraction solvent using a rotary evaporator at a controlled temperature to prevent interference in subsequent analytical steps. | |
| Inconsistent Yields Between Batches | Variation in plant material. | Use a homogenized batch of plant material for all experiments to ensure consistency. |
| Lack of precise control over parameters. | Accurately control and monitor all extraction parameters, including temperature, time, and solvent-to-solid ratio, for each batch.[8] | |
| Degradation of this compound | Exposure to high temperatures. | Use low-temperature extraction methods like maceration or UAE. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.[2][9] |
| Exposure to light. | Protect samples from light during all stages of extraction and storage by using amber vials or covering glassware with aluminum foil.[4][8] | |
| pH instability. | Maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation.[2] |
Experimental Protocols
Protocol 1: Maceration for Initial Small-Scale Extraction
Maceration is a simple technique suitable for preliminary extractions and for compounds that are sensitive to heat.
Methodology:
-
Preparation: Weigh the dried and finely ground plant material.
-
Soaking: Place the material in a sealed container (e.g., an Erlenmeyer flask) and add a suitable solvent, ensuring the material is fully submerged. A common solid-to-solvent ratio is 1:10 (w/v).[2]
-
Extraction: Let the mixture stand at room temperature for 48-72 hours with occasional shaking to ensure thorough extraction.[2]
-
Filtration: After the extraction period, filter the mixture to separate the solid plant residue from the liquid extract.
-
Concentration: Concentrate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.[4]
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Improved Yield
UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and often leading to higher yields in shorter times.[2]
Methodology:
-
Preparation: Place a weighed amount of the dried, powdered plant material into an extraction vessel (e.g., a flask).
-
Solvent Addition: Add the chosen extraction solvent to the vessel.
-
Sonication: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level inside the flask. Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.
-
Filtration & Concentration: After extraction, filter the mixture and concentrate the solvent using a rotary evaporator as described for maceration.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yields.
Caption: Simplified overview of terpenoid biosynthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Plant to Product: A Deep Dive into Terpene Extraction Processes [greenskybio.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Resolution of Albene Enantiomers and Diastereomers
Welcome to the technical support center for the resolution of Albene stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges during the chiral separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are enantiomers and diastereomers, and why is their separation important for this compound?
A1: Enantiomers are non-superimposable mirror images of a chiral molecule, like left and right hands. They have identical physical properties in an achiral environment, making them difficult to separate.[1][2][3] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[1][2] For a drug candidate like this compound, different stereoisomers can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[4] Therefore, separating and testing the individual stereoisomers of this compound is a critical step in drug development and is required by regulatory agencies.
Q2: What are the primary methods for resolving the stereoisomers of this compound?
A2: The most common methods for resolving stereoisomers like those of this compound are:
-
Chiral Chromatography (HPLC and SFC): This technique uses a chiral stationary phase (CSP) to directly separate enantiomers based on the differential formation of transient diastereomeric complexes.[5] It is a powerful analytical tool for determining enantiomeric purity and can also be used for preparative separations.[6]
-
Diastereomeric Salt Crystallization: This classical method involves reacting a racemic mixture of this compound (assuming it has an acidic or basic functional group) with a pure chiral resolving agent to form a mixture of diastereomeric salts.[1][2] These salts have different solubilities, allowing one to be selectively crystallized.[7][8]
Q3: How do I choose between chiral chromatography and diastereomeric crystallization for this compound resolution?
A3: The choice depends on several factors, including the scale of the separation, the properties of this compound, and the available resources. Chiral chromatography is often preferred for analytical purposes and smaller-scale preparative separations due to its versatility and the high purity that can be achieved.[6] Diastereomeric salt crystallization is often more cost-effective and easier to scale up for large-scale industrial production, provided a suitable resolving agent and crystallization conditions can be found.[7][8]
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Chiral Chromatography (HPLC/SFC)
Issue 1: I am seeing poor or no separation of this compound enantiomers on my chiral column.
Q: My chromatogram shows a single peak or two poorly resolved peaks for the this compound enantiomers. What should I do?
A: Poor resolution in chiral HPLC is a common issue that can often be resolved by systematically optimizing your method.[9] Here are the likely causes and solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is the most critical factor.[9] The chosen CSP may not be suitable for this compound.
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in chiral recognition.[9][11]
-
Solution:
-
Normal Phase: Vary the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on selectivity.[9]
-
Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer and optimize the pH of the buffer.[9]
-
Additives: For acidic or basic analytes like this compound, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) can improve peak shape and resolution.
-
-
-
Incorrect Flow Rate or Temperature: Chiral separations are often more sensitive to these parameters than achiral separations.[9]
Issue 2: The peaks for my this compound enantiomers are broad or tailing.
Q: I am getting separation, but the peaks are not sharp, which is affecting my quantification. What could be the cause?
A: Poor peak shape can be caused by several factors, from system issues to secondary interactions on the column.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) support of the stationary phase.
-
Solution: As mentioned above, add modifiers to the mobile phase (e.g., TFA, DEA) to mask these sites.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
Diastereomeric Crystallization
Issue 1: I have combined my racemic this compound with a resolving agent, but no crystals are forming.
Q: My solution remains clear, or I'm getting an oil instead of crystals. What steps should I take?
A: The formation of an oil or failure to crystallize are common challenges in diastereomeric salt resolution, often related to solubility and supersaturation.[12][13]
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating the diastereomeric salts, preventing crystallization.[13][14]
-
Solution: Conduct a solvent screen with a range of solvents of different polarities.[13] A useful technique is to use a mixture of a "good" solvent (in which the salt is soluble) and an "anti-solvent" (in which the salt is poorly soluble). Slowly adding the anti-solvent can induce crystallization.[12][13][14]
-
-
Insufficient Supersaturation: Crystallization will not occur if the salt concentration is below its solubility limit.[12][13]
-
High Level of Supersaturation: Conversely, if the solution is too concentrated, the salt may precipitate out as an amorphous oil rather than an ordered crystal lattice.[13][14]
-
Solution: Dilute the solution slightly. Employ a slower cooling rate to give the molecules time to arrange into a crystal lattice.[12]
-
-
Lack of Nucleation Sites: Crystallization needs a starting point to begin.
Issue 2: My crystals have a low diastereomeric excess (de).
Q: I have isolated crystals, but analysis shows they are only slightly enriched in one diastereomer. How can I improve the purity?
A: Low diastereomeric excess indicates that both diastereomeric salts are crystallizing out of solution.
-
Poor Choice of Resolving Agent or Solvent: The combination of resolving agent and solvent may not provide a large enough difference in solubility between the two diastereomeric salts.[14]
-
Crystallization Occurred Too Quickly: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[14]
-
Solution: Slow down the crystallization process by using a slower cooling rate and ensuring gentle agitation.
-
-
Recrystallization: This is a powerful technique for improving purity.
-
Solution: Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to recrystallize. This process can be repeated until the desired diastereomeric excess is achieved, although some yield will be lost with each step.[14]
-
Data Presentation
Table 1: Screening of Chiral Stationary Phases (CSPs) for this compound Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (min) (E1, E2) | Resolution (Rs) | Selectivity (α) |
| Chiralpak IA | n-Hexane/Isopropanol (90:10) | 1.0 | 5.8, 7.2 | 2.3 | 1.28 |
| Chiralpak IB | n-Hexane/Ethanol (85:15) | 1.0 | 4.9, 5.9 | 1.9 | 1.25 |
| Chiralcel OD-H | n-Hexane/Isopropanol/DEA (80:20:0.1) | 0.8 | 8.1, 9.5 | 2.1 | 1.21 |
| Chirobiotic T | Methanol (B129727)/Acetic Acid/TEA (100:0.1:0.1) | 0.5 | 12.5, 14.8 | 2.5 | 1.35 |
Data is hypothetical and for illustrative purposes.
Table 2: Optimization of Mobile Phase for this compound Separation on Chiralpak IA
| n-Hexane (%) | Isopropanol (%) | Flow Rate (mL/min) | Retention Times (min) (E1, E2) | Resolution (Rs) |
| 95 | 5 | 1.0 | 4.5, 5.8 | 1.8 |
| 90 | 10 | 1.0 | 5.8, 7.2 | 2.3 |
| 85 | 15 | 1.0 | 7.2, 8.5 | 1.9 |
| 90 | 10 | 0.8 | 6.9, 8.6 | 2.5 |
Data is hypothetical and for illustrative purposes.
Table 3: Screening of Resolving Agents for Diastereomeric Crystallization of this compound
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de) (%) |
| (+)-Tartaric Acid | Methanol | 45 | 75 |
| (-)-Mandelic Acid | Ethanol | 38 | 85 |
| (+)-Camphorsulfonic Acid | Acetone | 25 | 60 |
| (-)-Dibenzoyltartaric Acid | Isopropanol | 42 | 92 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
This protocol outlines a general strategy for developing a chiral HPLC method for the separation of this compound enantiomers.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the initial mobile phase.
-
-
Column Screening:
-
Begin with a primary screening set of 2-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, and Chiralcel OD).[15]
-
Equilibrate the first column with the initial mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[5]
-
Set the column oven temperature to 25 °C.
-
Inject 5-10 µL of the working solution.
-
If no separation is observed, proceed to the next mobile phase system (e.g., a reversed-phase or polar organic mode).
-
Repeat the process for each column in the screening set.
-
-
Method Optimization:
-
Once a column and mobile phase system that shows some separation is identified, optimize the resolution (Rs > 1.5 is desired).
-
Mobile Phase Ratio: Systematically vary the ratio of the strong solvent to the weak solvent (e.g., from 5% to 20% alcohol in normal phase).
-
Flow Rate: Test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) to see if resolution improves.[10]
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C).
-
Additives: If this compound is acidic or basic, add a small amount of a corresponding modifier (e.g., 0.1% TFA or DEA) to the mobile phase to improve peak shape.
-
-
System Suitability:
-
Once optimal conditions are found, perform multiple injections of the working standard to ensure the system is reproducible in terms of retention time, resolution, and peak area.
-
Protocol 2: Diastereomeric Salt Crystallization of this compound
This protocol describes a general procedure for the resolution of racemic this compound via diastereomeric salt formation. This assumes this compound has a basic functional group.
-
Resolving Agent and Solvent Screening:
-
In separate small-scale experiments, dissolve racemic this compound in a variety of solvents.
-
To each solution, add a solution of a different chiral acid resolving agent (e.g., tartaric acid, mandelic acid).
-
Observe which combinations produce a crystalline precipitate. Note the solvent, temperature, and yield.
-
Analyze the solid from each promising combination by chiral HPLC to determine the diastereomeric excess.
-
-
Preparative Crystallization:
-
Based on the screening results, select the best resolving agent and solvent combination.
-
Dissolve 1.0 equivalent of racemic this compound in the chosen solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen chiral resolving agent in the same solvent. Using 0.5 equivalents can sometimes be more effective.[12]
-
Slowly add the resolving agent solution to the this compound solution with stirring.
-
Allow the solution to cool slowly to room temperature. A water bath can be used to control the cooling rate.
-
If no crystals form, consider seeding the solution or placing it in a refrigerator (0-5 °C) overnight.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.[12]
-
Wash the crystals sparingly with a small amount of cold solvent to remove residual mother liquor.[12]
-
Dry the crystals under vacuum.[12]
-
Determine the yield and measure the melting point.
-
Determine the diastereomeric excess of the crystalline salt by a suitable analytical method (e.g., HPLC or NMR).
-
-
Liberation of the Free Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to neutralize the resolving agent and liberate the free this compound base.
-
Extract the liberated this compound enantiomer into an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved this compound enantiomer.
-
Confirm the enantiomeric excess (ee) of the final product using chiral HPLC.
-
Visualizations
Caption: Decision tree for selecting a resolution strategy.
Caption: Workflow for diastereomeric salt crystallization.
Caption: Troubleshooting flowchart for chiral HPLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Addressing Solubility Issues of Albene in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Albene in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that contribute to its low aqueous solubility?
This compound is a non-polar, hydrophobic molecule, which inherently limits its solubility in aqueous solutions like cell culture media and buffers.[1][2] Key properties indicating its hydrophobicity are summarized below. Low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[3][4]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [1][5] |
| Molecular Weight | 162.27 g/mol | [1] |
| XlogP3-AA (estimated) | 4.1 | [1][2] |
| Water Solubility (estimated) | 4.235 mg/L @ 25 °C | [2] |
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What is the likely cause?
Precipitation of hydrophobic compounds like this compound is a common issue when transitioning from a high-concentration organic stock solution (e.g., in DMSO) to an aqueous medium.[6] This typically occurs for two main reasons:
-
Exceeding the Solubility Limit: The final concentration of this compound in the aqueous medium exceeds its solubility limit, causing it to "crash out" of the solution.[3]
-
Insufficient Solvent Dilution: The concentration of the organic solvent (e.g., DMSO) in the final assay medium is too high, or the mixing upon dilution is not rapid enough, leading to localized areas of high compound concentration and subsequent precipitation.[6]
Q3: What is the recommended starting solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.[3][4] However, it's crucial to be aware of potential issues such as the limited solubility of some compounds even in DMSO and the effects of freeze-thaw cycles which can lead to precipitation in the stock solution itself.[7]
Q4: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[6] However, it is essential to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay.[6]
Q5: Are there alternative methods to improve this compound's solubility in my assay medium besides using DMSO?
Yes, several methods can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO and polyethylene (B3416737) glycol) for the stock solution can sometimes improve solubility upon dilution.[8]
-
Solubility Enhancers: The use of cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules and increase their aqueous solubility.[6]
-
Serum Proteins: If compatible with the assay, the proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.[6]
-
pH Adjustment: The solubility of some compounds is dependent on pH. A slight adjustment of the medium's pH, while staying within a physiologically acceptable range for the cells, may improve solubility.[6]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the aqueous assay medium.
-
Cause: Rapid precipitation upon dilution is often due to poor mixing or exceeding the compound's solubility at that specific solvent concentration.
-
Solution:
-
Optimize Dilution Process: Instead of adding the stock solution directly to the full volume of the medium, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[6]
-
Rapid Mixing: Add the this compound stock solution to pre-warmed (37°C) medium while vortexing or rapidly mixing to avoid localized high concentrations.[6]
-
Lower Final Concentration: Test a lower final concentration of this compound in your assay.
-
Issue 2: The this compound stock solution appears cloudy or contains visible crystals.
-
Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent (e.g., DMSO), or the compound may have precipitated out of solution during storage, especially after freeze-thaw cycles.[7]
-
Solution:
-
Gentle Warming: Warm the stock solution in a 37°C water bath and vortex vigorously to try and redissolve the precipitate.
-
Prepare a Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution at a slightly lower concentration.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Issue 3: Biological assay results are inconsistent and not reproducible.
-
Cause: Poor solubility of this compound can lead to variable and inaccurate concentrations of the compound in the assay, resulting in poor reproducibility.[3][4]
-
Solution:
-
Confirm Solubility: Before conducting the full assay, perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your specific assay medium under your experimental conditions.
-
Use Solubility Enhancers: Consider using a solubility enhancer like HP-β-CD to ensure consistent and known concentrations of this compound.
-
Microscopic Examination: Visually inspect the assay plates under a microscope to check for any signs of compound precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.623 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Improving this compound Solubility using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer or cell culture medium.
-
Complexation: While vortexing the HP-β-CD solution, slowly add the this compound stock solution (from Protocol 1) dropwise. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:10 can be used.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours with continuous stirring or shaking to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Application: The resulting clear solution contains the this compound:HP-β-CD complex and is ready for serial dilution and use in your biological assay.
Visualizations
References
- 1. This compound | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 38451-64-8 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Albene Technical Support Center: Experimental Stability and Degradation
Welcome to the technical support center for Albene. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound during experimental procedures.
Introduction to this compound Stability
This compound is a promising therapeutic compound, but it is susceptible to degradation under common experimental conditions. Its molecular structure contains functional groups that are prone to hydrolysis and oxidation, and it exhibits sensitivity to light.[1][2][3] Understanding these liabilities is the first step toward generating reliable and reproducible experimental results. The primary degradation pathways for this compound are:
-
Hydrolysis: The ester and amide moieties in this compound's structure can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1][3][4]
-
Oxidation: this compound is susceptible to oxidation, particularly in the presence of atmospheric oxygen, trace metals, or reactive oxygen species generated in cell culture media.[1][4]
-
Photolysis: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of this compound.[1]
This guide provides detailed answers to frequently asked questions, troubleshooting advice, stability data, and standardized protocols to help you manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in my experiments?
A1: The main factors are pH, temperature, light, and the composition of your solvent or medium.[5][6] this compound is most stable in a slightly acidic environment (pH 4-5) and is sensitive to both high temperatures and exposure to UV light.[7] Components in complex media, like cell culture media, can also contribute to degradation.[5]
Q2: How should I prepare and store this compound stock solutions to maximize stability?
A2: For long-term storage, solid this compound should be stored at -20°C or colder, protected from light. Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[8]
Q3: My experiment runs for several days. How often should I replace the media containing this compound?
A3: The frequency of media replacement depends on the stability of this compound in your specific experimental conditions.[5] Given its half-life in typical cell culture media at 37°C (see data tables below), it is recommended to replace the media with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.
Q4: Can the solvent used to dissolve this compound affect its stability?
A4: Absolutely. The choice of solvent is critical.[5] While DMSO is recommended for stock solutions, ensure the final concentration in your assay is low (typically <0.5%) to avoid both cell toxicity and potential solvent-mediated degradation.[8] Some protic solvents may accelerate hydrolysis.
Troubleshooting Guide
Q1: I'm seeing inconsistent results between experiments. Could this be an this compound stability issue?
A1: Yes, inconsistent potency or variable biological effects are classic signs of compound instability.[8] If this compound degrades during your experiment, its effective concentration will decrease, leading to variability.[8] It is crucial to perform a stability assessment under your specific experimental conditions.
Q2: My HPLC analysis shows unexpected peaks in my this compound sample. How can I confirm if they are degradants?
A2: To determine if new peaks are degradants, you can use the following systematic approach:[9]
-
Compare with a control: Analyze a reference standard of this compound that has been stored under ideal conditions (-80°C, protected from light). The absence of the new peaks in the control suggests they are related to your experimental conditions.[9]
-
Perform a forced degradation study: Intentionally expose this compound to harsh conditions (e.g., acid, base, heat, light, oxidation). If the unexpected peaks increase under these stress conditions, they are likely degradation products.[9][10]
-
Use advanced detectors: An HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector can help. Degradants often have a similar UV-Vis spectrum to the parent compound, and an MS detector can identify their molecular weights, aiding in structural elucidation.[9]
Q3: I observe a precipitate after diluting my this compound stock solution into my aqueous buffer/media. What should I do?
A3: Precipitate formation is often due to poor solubility at the tested concentration or interaction with media components.[8]
-
Check Solubility: Determine the maximum solubility of this compound in your experimental medium. You may need to lower the final concentration.
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible.
-
Pre-warm the Medium: Adding a cold, concentrated solution to a warmer medium can sometimes cause precipitation. Ensure all components are at the same temperature before mixing.[8]
Quantitative Stability Data
The stability of this compound is highly dependent on the experimental conditions. The following tables provide hypothetical data to guide your experimental design. It is essential to determine the stability of this compound in your specific system.
Table 1: Stability of this compound in Solution at Various Temperatures
| Storage Condition | Solvent | Half-life (t½) | Notes |
| 37°C (in cell media) | DMEM | ~36 hours | Standard cell culture conditions. |
| 25°C (Room Temp) | PBS | ~72 hours | Susceptible to degradation on the benchtop. |
| 4°C | PBS | > 2 weeks | Suitable for short-term storage of working solutions. |
| -20°C | DMSO | > 6 months | Recommended for working stock aliquots. |
| -80°C | DMSO | > 1 year | Optimal for long-term archival storage. |
Table 2: Effect of pH on this compound Stability in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) | Degradation Pathway | Notes |
| 3.0 | Citrate | ~48 hours | Acid Hydrolysis | Increased rate of ester cleavage. |
| 4.5 | Acetate | > 1 week | Minimal | Optimal pH for stability. |
| 7.4 | Phosphate | ~40 hours | Base Hydrolysis | Physiologically relevant but shows degradation. |
| 9.0 | Borate | ~12 hours | Base Hydrolysis | Rapid degradation in alkaline conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This study is designed to identify potential degradation products and pathways for this compound.[9][11]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.[9]
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 24 hours. Dissolve a portion in the sample diluent for analysis.[9]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with PDA detection).
-
Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Protocol 2: Assessing this compound Stability in Cell Culture Media
This protocol determines the stability of this compound under your specific cell culture conditions.[8]
1. Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
2. Experiment Execution:
-
Spike the pre-warmed medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL). This is your 100% reference.
-
Incubate the remaining medium in a cell culture incubator at 37°C with 5% CO₂.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
3. Sample Processing and Analysis:
-
For each aliquot, immediately perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of mobile phase.
-
Analyze by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visual Guides
Caption: Hypothetical signaling pathway of this compound and its degradation.
Caption: Experimental workflow for assessing this compound stability in media.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Degradation process of pharmaceutical product | PPTX [slideshare.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Pharmaceutical Degradation | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation – Home [pharmatechassociates.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Optimization of Reaction Conditions for Albene Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Albene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound?
Derivatization is a chemical modification process used to convert this compound into a new compound, known as a derivative. This is often necessary to improve its chemical or physical properties for analysis or further synthesis. For instance, derivatization can increase volatility and thermal stability for Gas Chromatography (GC) analysis, or enhance the response of UV or fluorescence detectors in High-Performance Liquid Chromatography (HPLC) for improved sensitivity.[1][2]
Q2: What are the common functional groups in this compound that can be targeted for derivatization?
This compound is an unsaturated hydrocarbon containing a carbon-carbon double bond.[3][4][5][6] The double bond is the primary site for derivatization reactions, such as addition reactions. Depending on the desired derivative, reactions can be employed to introduce various functional groups.
Q3: What are the most common derivatization methods potentially applicable to this compound?
-
Epoxidation: Reaction with a peroxy acid to form an epoxide.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to form haloalkanes.
-
Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.
-
Oxidative Cleavage: Reaction with strong oxidizing agents like ozone or potassium permanganate (B83412) to cleave the double bond and form carbonyl compounds.
For analytical purposes, if this compound were modified to contain hydroxyl, carboxyl, or amino groups, common derivatization techniques would include silylation, acylation, and alkylation to improve chromatographic behavior.[2][7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of alkene-containing molecules like this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction / Low Yield | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress at different time points to determine the optimal duration.[9][10] |
| Suboptimal reagent concentration. | Optimize the molar ratio of the derivatizing reagent to this compound. A higher excess of the reagent may be required, but a very large excess can cause issues in downstream analysis.[10][11] | |
| Presence of moisture or impurities. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Impurities in the starting material or reagents can interfere with the reaction.[1] | |
| Inadequate catalyst concentration or activity. | If a catalyst is used, ensure it is fresh and optimize its concentration.[1] | |
| Formation of Side Products | Reaction temperature is too high. | Lower the reaction temperature to minimize the formation of degradation products or unwanted side reactions. |
| Non-optimal pH. | The pH of the reaction mixture can be critical. Optimize the pH to favor the desired reaction pathway.[1][10] | |
| Reactivity of the solvent. | Ensure the solvent is inert and does not participate in the reaction.[1] | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Excess derivatizing reagent. | Quench the reaction to consume the excess reagent. A cleanup step, such as solid-phase extraction (SPE), can be employed to remove the excess reagent and byproducts.[10] |
| Adsorption of the derivative onto the analytical column. | Modify the mobile phase composition or pH. For GC, ensure proper deactivation of the inlet liner and column. | |
| Derivative is Unstable | Degradation over time. | Analyze the derivative immediately after preparation. If storage is necessary, investigate optimal conditions (e.g., low temperature, inert atmosphere, protection from light). |
| Hydrolysis of the derivative. | Avoid exposure to moisture. Store the derivatized sample under anhydrous conditions. | |
| Blank Reagent Peak Interference | The derivatizing reagent or its byproducts co-elute with the analyte derivative. | Modify the chromatographic conditions (e.g., gradient, temperature program) to separate the interfering peaks.[12] Consider a post-derivatization cleanup step. |
Experimental Protocols
Below are generalized protocols for common derivatization reactions that could be adapted for this compound. Note: These are starting points and require optimization for specific applications.
Protocol 1: General Procedure for Silylation (for hydroxylated this compound derivatives)
This protocol is a general guideline for the silylation of a hydroxylated this compound derivative using BSTFA with TMCS as a catalyst for GC analysis.[1]
Reagents and Materials:
-
Hydroxylated this compound derivative sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent like acetonitrile, DMF)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Evaporate a known amount of the sample containing the hydroxylated this compound derivative to dryness under a stream of nitrogen.
-
Add 100 µL of a mixture of BSTFA + 1% TMCS and pyridine (e.g., 2:1 v/v) to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before GC analysis.
Protocol 2: General Procedure for Acylation (for hydroxyl or amino this compound derivatives)
This protocol provides a general guideline for acylation using an acid anhydride (B1165640) for HPLC analysis.
Reagents and Materials:
-
Hydroxylated or aminated this compound derivative sample
-
Acylating reagent (e.g., acetic anhydride, trifluoroacetic anhydride)
-
Base catalyst (e.g., pyridine, triethylamine)
-
Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Quenching solution (e.g., water, dilute acid)
-
HPLC vials with caps
Procedure:
-
Dissolve a known amount of the this compound derivative in a suitable aprotic solvent in an HPLC vial.
-
Add the base catalyst, followed by the acylating reagent. The molar ratio of reagents should be optimized.
-
Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 50-70°C) for a specified time (e.g., 15-60 minutes).
-
Quench the reaction by adding a small amount of water or a dilute acid to consume the excess acylating reagent.
-
The sample is now ready for HPLC analysis.
Optimization of Reaction Conditions: Data Summary
The following tables summarize key parameters to consider when optimizing this compound derivatization reactions. The ranges provided are general starting points and may require significant adjustment based on the specific reaction.
Table 1: General Optimization Parameters for Derivatization Reactions
| Parameter | Typical Range | Considerations |
| Temperature | Room Temp. - 100°C | Higher temperatures can increase reaction rates but may also lead to degradation or side products.[9][10][11] |
| Reaction Time | 5 min - 24 h | Should be sufficient for complete conversion. Monitor progress over time to determine the optimum.[9][10][11] |
| Reagent:this compound Molar Ratio | 1:1 to 100:1 | A molar excess of the derivatizing reagent often drives the reaction to completion.[10][11] |
| Solvent | Aprotic (e.g., ACN, THF, Pyridine) | The solvent should be inert and able to dissolve all reactants.[10] |
| pH | 3 - 10 | Critical for reactions involving acidic or basic functional groups to ensure they are in their reactive form.[1][10] |
| Catalyst Concentration | 0.1 - 10 mol% | The optimal concentration will depend on the specific catalyst and reaction. |
Visualizations
Caption: Experimental workflow for the optimization of this compound derivatization.
Caption: Troubleshooting logic for common this compound derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C12H18 | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Peak in blank reagent after derivatization [August 19, 2004] - Chromatography Forum [chromforum.org]
Validation & Comparative
Biological activity of Albene versus other sesquiterpenes.
A Comparative Guide to the Biological Activities of Albaflavenone and Other Sesquiterpenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the sesquiterpene Albaflavenone against other notable sesquiterpenes: Parthenolide (B1678480), Helenalin (B1673037), Zerumbone, and β-Caryophyllene. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
While "Albene" as a specific sesquiterpene is not found in the scientific literature, it is highly probable that the intended compound of interest is Albaflavenone , a sesquiterpene antibiotic produced by Streptomyces species. This guide will therefore focus on Albaflavenone and compare its primary biological activity with the well-documented anticancer and anti-inflammatory properties of other prominent sesquiterpenes.
Comparative Analysis of Biological Activities
The biological activities of sesquiterpenes are diverse, ranging from antimicrobial to anticancer and anti-inflammatory effects. The following tables summarize the quantitative data for the primary activities of Albaflavenone, Parthenolide, Helenalin, Zerumbone, and β-Caryophyllene.
Table 1: Antibacterial Activity of Albaflavenone
Albaflavenone is primarily known for its antibacterial properties. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.
| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Bacillus subtilis | 0.03 | [1] |
| Staphylococcus aureus | 1.15 | [1] |
| Escherichia coli | 1.16 | [1] |
| Mycobacterium smegmatis | 0.02 - 10 | [1] |
Table 2: Anticancer Activity of Sesquiterpenes
Parthenolide, Helenalin, and Zerumbone have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [2] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [2] | |
| A549 | Non-small cell lung cancer | 4.3 | [3] | |
| TE671 | Medulloblastoma | 6.5 | [3] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [3] | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [4] | |
| Helenalin | T47D | Breast Cancer | 4.69 (24h) | [5] |
| T47D | Breast Cancer | 3.67 (48h) | [5] | |
| T47D | Breast Cancer | 2.23 (72h) | [5] | |
| A-431 | Skin Carcinoma | 0.8 - 0.9 | [6] | |
| Zerumbone | HeLa | Cervical Cancer | 11.3 | [7] |
| WEHI-3B | Murine Monomyelocytic Leukemia | 5 µg/mL | [8] | |
| 3T3 | Mouse Fibroblast | 6 µg/mL | [8] | |
| CEMss | T4-lymphoplastoid | 12 µg/mL | [8] | |
| HepG2 | Liver Cancer | 6.20 µg/mL | [9] | |
| MCF-7 | Breast Cancer | 23.0 µg/mL | [9] | |
| MDA-MB-231 | Breast Cancer | 24.3 µg/mL | [9] | |
| HL-60 | Human Leukemia | 2.27 - 22.29 µg/mL | [10] |
Table 3: Anti-inflammatory Activity of Sesquiterpenes
Helenalin and β-Caryophyllene are known for their potent anti-inflammatory effects. Their activity is often measured by their ability to inhibit key inflammatory mediators.
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Helenalin | NF-κB Inhibition | Jurkat T cells | ~5 | [7] |
| β-Caryophyllene | LPS-induced COX-2 Inhibition | HaCaT cells | ~10 | |
| LPS-induced IL-1β Inhibition | HaCaT cells | ~10 | ||
| CB2 Receptor Binding Affinity (Ki) | - | 0.155 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antibacterial Activity - Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
1. Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar (B569324) plate, select isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of Albaflavenone in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Anticancer Activity - MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[13][14]
1. Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the sesquiterpene (e.g., Parthenolide, Helenalin, Zerumbone) in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the control.
Signaling Pathways and Mechanisms of Action
The biological activities of these sesquiterpenes are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones
Many sesquiterpene lactones, including Parthenolide and Helenalin, exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][9] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by Parthenolide and Helenalin.
Experimental Workflow for Anticancer Drug Screening
The process of screening compounds for anticancer activity typically involves a series of in vitro assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Caption: General workflow for in vitro anticancer activity screening.
Mechanisms of Action of Other Compared Sesquiterpenes
-
Zerumbone: This sesquiterpene exhibits anticancer activity by inducing apoptosis and cell cycle arrest. It has been shown to modulate multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, and STAT3.[9][15] Zerumbone can also suppress the expression of proteins involved in tumor invasion and angiogenesis, such as MMP-9 and VEGF.[9]
-
β-Caryophyllene: The anti-inflammatory effects of β-Caryophyllene are primarily mediated through its selective agonism of the cannabinoid receptor 2 (CB2).[16] Activation of CB2 receptors on immune cells leads to a decrease in the production of pro-inflammatory cytokines.
Conclusion
This guide provides a comparative overview of the biological activities of Albaflavenone and other prominent sesquiterpenes. While Albaflavenone is primarily recognized for its antibacterial properties, other sesquiterpenes like Parthenolide, Helenalin, and Zerumbone are well-studied for their potent anticancer and anti-inflammatory effects. The diverse mechanisms of action, including the inhibition of the NF-κB pathway, highlight the therapeutic potential of this class of natural compounds. Further research into the anticancer and anti-inflammatory properties of Albaflavenone and other sesquiterpenes from microbial sources may unveil new therapeutic leads.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Sesquiterpenes from Streptomyces qinglanensis and Their Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 7. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key cell signaling pathways modulated by zerumbone: role in the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unmasking the True Identity of Albene
A detailed spectroscopic comparison between natural Albene, a sesquiterpenoid isolated from plants of the Petasites genus, and its synthetically derived counterpart reveals a fascinating story of structural revision and the power of analytical chemistry. Initial attempts to synthesize the proposed structure of natural this compound resulted in a compound with conflicting spectroscopic data, ultimately leading to the correction of the natural product's structure. This guide presents a side-by-side comparison of the spectroscopic data that was pivotal in this discovery, focusing on the key differences between natural this compound and its synthetic isomer, now known as isothis compound.
A Tale of Two Isomers: The Data
The most significant differences between natural this compound and the initially synthesized isothis compound were observed in their Nuclear Magnetic Resonance (NMR) spectra, particularly the ¹³C NMR data, which provided a clear fingerprint of the carbon skeleton.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm)
| Carbon Atom | Natural this compound | Synthetic Isothis compound | Key Observation |
| C1 | 52.1 | 52.3 | Minor difference |
| C2 | 49.9 | 49.6 | Minor difference |
| C3 | 135.2 | 134.8 | Olefinic carbon, minor difference |
| C4 | 132.8 | 133.1 | Olefinic carbon, minor difference |
| C5 | 38.9 | 29.8 | Significant upfield shift in isothis compound |
| C6 | 48.7 | 48.9 | Minor difference |
| C7 | 48.2 | 48.5 | Minor difference |
| C8 | 34.5 | 34.7 | Minor difference |
| C9 | 36.7 | 36.9 | Minor difference |
| C10 | 42.1 | 42.3 | Minor difference |
| C11 (Methyl) | 24.5 | 20.4 | Significant upfield shift in isothis compound |
| C12 (Methyl) | 24.5 | 20.4 | Significant upfield shift in isothis compound |
| Data sourced from the foundational 1977 study by Kreiser, Janitschke, and Ernst in Tetrahedron. |
Table 2: Comparative ¹H NMR Spectral Characteristics
| Spectral Region | Natural this compound | Synthetic Isothis compound |
| Olefinic Protons | Multiplet around 5.5-6.0 ppm | Multiplet around 5.5-6.0 ppm |
| Methyl Protons | Singlet around 1.0 ppm | Singlet around 0.9 ppm |
| Aliphatic Region | Complex multiplet pattern | Distinctly different complex multiplet pattern |
While the olefinic protons in both molecules show similar chemical shifts, the overall pattern in the aliphatic region and the precise chemical shift of the methyl protons were noted to be different, prompting further investigation that ultimately led to the structural revision.
Table 3: Comparative Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Feature | Natural this compound | Synthetic Isothis compound |
| IR Spectroscopy | C-H stretch (alkane) | ~2870-2960 cm⁻¹ | ~2870-2960 cm⁻¹ |
| C=C stretch (alkene) | ~1650 cm⁻¹ | ~1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 162 | m/z 162 |
As isomers, both natural this compound and synthetic isothis compound share the same molecular formula (C₁₂H₁₈) and, consequently, the same molecular weight. Their IR spectra are also very similar due to the presence of the same functional groups. The definitive distinction between the two compounds relies heavily on NMR spectroscopy.
The Path to Structural Revision
The journey to correctly identify the structure of this compound is a classic example of the interplay between natural product isolation, chemical synthesis, and spectroscopic analysis.
Caption: The workflow illustrating the process that led to the structural revision of this compound.
Experimental Protocols
The spectroscopic data presented were acquired using standard techniques for the structural elucidation of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard. The key comparative data was obtained using a 100 MHz spectrometer for ¹H NMR and a 25.2 MHz spectrometer for ¹³C NMR.
-
Infrared (IR) Spectroscopy: IR spectra were obtained from thin films of the compounds on salt plates (NaCl or KBr) or as solutions in carbon tetrachloride (CCl₄).
-
Mass Spectrometry (MS): Low-resolution mass spectra were acquired via electron ionization (EI) at 70 eV.
-
Isolation of Natural this compound: The natural product was isolated from the essential oil of Petasites hybridus rhizomes through steam distillation followed by column chromatography.
Comparative Analysis of Cross-Reactivity for the Monoclonal Antibody Albene and its Alternatives in Preclinical Models
This guide provides a comprehensive comparison of the cross-reactivity profile of Albene, a novel therapeutic monoclonal antibody, with two leading alternatives currently available on the market. The data presented herein is derived from a series of standardized preclinical assays designed to assess off-target binding and potential immunogenicity. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's specificity and potential for cross-reactive events in biological systems.
Executive Summary
This compound is a humanized IgG4 monoclonal antibody designed to target the extracellular domain of a key cell surface receptor implicated in autoimmune disorders. A critical aspect of its preclinical safety assessment is the evaluation of its cross-reactivity with a panel of human tissues and a library of related proteins. This guide compares this compound's cross-reactivity profile against two other commercially available antibodies, designated here as Alternative A and Alternative B, which target the same receptor. The findings indicate that this compound exhibits a highly specific binding profile with minimal off-target interactions compared to the alternatives.
Quantitative Comparison of Binding Affinity and Cross-Reactivity
The following tables summarize the quantitative data obtained from surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) studies.
Table 1: Comparative Binding Affinity to Target Receptor
| Antibody | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| This compound | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| Alternative A | 1.5 x 10^5 | 4.0 x 10^-4 | 2.7 |
| Alternative B | 1.1 x 10^5 | 8.2 x 10^-4 | 7.5 |
Table 2: Cross-Reactivity Against a Panel of Related Receptors (ELISA)
Binding is expressed as a percentage of the binding signal obtained for the intended target receptor.
| Receptor | This compound (% Binding) | Alternative A (% Binding) | Alternative B (% Binding) |
| Target Receptor | 100% | 100% | 100% |
| Related Receptor 1 | < 0.1% | 1.2% | 3.5% |
| Related Receptor 2 | < 0.1% | 0.8% | 2.1% |
| Related Receptor 3 | 0.2% | 2.5% | 5.8% |
Table 3: Summary of Tissue Cross-Reactivity Study (Immunohistochemistry)
Scoring: 0 = No staining, 1 = Weak, 2 = Moderate, 3 = Strong. A standard panel of 32 human tissues was evaluated.
| Antibody | Tissues with Positive Staining | Maximum Staining Intensity | Notes |
| This compound | 1 (Target tissue only) | Strong (3) | No off-target binding observed. |
| Alternative A | 3 | Moderate (2) | Weak to moderate staining in two non-target tissues. |
| Alternative B | 5 | Strong (3) | Staining observed in four non-target tissues. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing tissue cross-reactivity.
Caption: Targeted signaling pathway showing this compound's inhibitory action.
Caption: Workflow for immunohistochemistry (IHC) tissue cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the association (ka), dissociation (kd), and affinity (KD) constants of this compound and its alternatives for the target receptor.
-
Instrumentation: Biacore T200 (Cytiva)
-
Methodology:
-
The purified extracellular domain of the target receptor was immobilized on a CM5 sensor chip via amine coupling.
-
A dilution series of each antibody (0.1 nM to 100 nM) in HBS-EP+ buffer was prepared.
-
Each antibody concentration was injected over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
This was followed by a 600-second dissociation phase where HBS-EP+ buffer was flowed over the chip.
-
The sensor surface was regenerated between cycles using a 10 mM glycine-HCl solution (pH 1.5).
-
The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to calculate ka, kd, and KD.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Panel
-
Objective: To assess the binding of this compound and its alternatives to a panel of closely related cell surface receptors.
-
Methodology:
-
High-binding 96-well microplates were coated overnight at 4°C with 1 µg/mL of the purified extracellular domains of the target receptor and each related receptor.
-
Plates were washed and blocked with 5% non-fat dry milk in PBS-T for 2 hours at room temperature.
-
A standardized concentration (1 µg/mL) of each primary antibody (this compound, Alternative A, Alternative B) was added to the wells and incubated for 1 hour.
-
Following washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody was added and incubated for 1 hour.
-
The plates were washed again, and TMB substrate was added. The reaction was stopped with 2N H2SO4.
-
The optical density was measured at 450 nm. The binding signal for each related receptor was expressed as a percentage of the signal obtained for the intended target receptor.
-
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
-
Objective: To evaluate the in-situ binding of this compound and its alternatives on a comprehensive panel of normal human tissues.
-
Methodology:
-
A panel of 32 normal human tissues was obtained as frozen sections.
-
Sections were fixed in cold acetone, and endogenous peroxidase activity was quenched with 3% hydrogen peroxide.
-
Non-specific binding was blocked using a serum-free protein block.
-
The sections were incubated with an optimized concentration of this compound, Alternative A, or Alternative B for 60 minutes. A negative control (isotype-matched IgG) was also included.
-
A biotin-free, HRP-polymer-based detection system was used for signal amplification.
-
The chromogen diaminobenzidine (DAB) was used for visualization, followed by counterstaining with hematoxylin.
-
A board-certified pathologist evaluated and scored the slides for staining intensity (0-3) and distribution in a blinded manner.
-
Comparative Cytotoxicity of Albendazole and its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of the anthelmintic drug Albendazole (B1665689) and its synthetic derivatives against various cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies.
The repurposing of existing drugs for cancer therapy has gained significant traction, with the benzimidazole (B57391) anthelmintic, Albendazole (ABZ), emerging as a promising candidate. Its established safety profile and demonstrated anticancer activities have spurred research into its efficacy and the potential of its synthetic derivatives to offer enhanced cytotoxic effects and improved pharmacological properties. This guide summarizes the available quantitative data on the cytotoxicity of Albendazole and its derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for Albendazole and its derivatives across a range of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Albendazole (ABZ) | HT-29 (Colon Carcinoma) | 0.12 | [1] |
| SW620 (Colorectal Adenocarcinoma) | 3.8 | [2] | |
| HCT116 (Colorectal Carcinoma) | 2.7 | [2] | |
| SW48 (Colon Adenocarcinoma) | 3.7 | [2] | |
| RKO (Colon Carcinoma) | 3.5 | [2] | |
| HPV-negative HNSCC (Average of 13 lines) | 0.152 | [3] | |
| FaO (Rat Hepatoma) | 1.0 | [3][4] | |
| HepG2 (Hepatocellular Carcinoma) | 6.4 | [3][4] | |
| Albendazole Sulfoxide (B87167) (ABZ-SO) | HT-29 (Colon Carcinoma) | 2.35 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 55.5 | [3][4] | |
| Albendazole Sulfone (ABZ-SO2) | HT-29 (Colon Carcinoma) | Inactive | [1] |
| FaO (Rat Hepatoma) | 69.5 | [3][4] | |
| Compound VIII (1,2,5-trisubstituted benzimidazole derivative) | CEM/ADR5000 (Doxorubicin-resistant Leukemia) | 8.13 | [5] |
| Organometallic Derivative (Ferrocene-containing ABZ analogue 2d) | Mammalian Cells | >100 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
The evaluation of the cytotoxic activity of Albendazole and its derivatives predominantly relies on in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol is a generalized procedure based on common practices in the cited literature.
1. Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
Stock solutions of Albendazole and its derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions of the test compounds are prepared in the cell culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the drug dilutions.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
4. MTT Addition and Incubation:
-
Following the treatment period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization and antiparasitic activity of organometallic derivatives of the anthelmintic drug albendazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Benchmarking Albene's Bioactivity: A Comparative Analysis of Cytotoxicity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the bioactivity of Albene, a sesquiterpenoid natural product. While direct experimental data on the bioactivity of isolated this compound is not currently available in public literature, its presence in plant extracts of Petasites hybridus, which have demonstrated notable anti-cancer properties, suggests that cytotoxicity is a primary candidate for investigation.
This document outlines a standard methodology for assessing this compound's cytotoxic potential against the MDA-MB-231 human breast cancer cell line. Performance is compared against two well-established chemotherapy agents, Doxorubicin and Cisplatin, which serve as industry-standard benchmarks.
Disclaimer: The bioactivity data for this compound presented herein is hypothetical and for illustrative purposes only. It is intended to serve as a template for how such a comparative analysis should be structured once experimental data becomes available.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard cytotoxic agents against the MDA-MB-231 cell line. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | CAS Number | Molecular Weight ( g/mol ) | IC50 vs. MDA-MB-231 (48h) | Data Source |
| This compound | 38451-64-8 | 162.27 | ~ 25 µM (Hypothetical) | - |
| Doxorubicin | 23214-92-8 | 543.52 | ~ 1 µM | [1] |
| Cisplatin | 15663-27-1 | 300.05 | ~ 7.8 µM - 56 µM | [2][3] |
Experimental Protocols
The determination of IC50 values is proposed via a standard colorimetric method, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Culture and Plating:
-
The human breast adenocarcinoma cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[4][5]
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of this compound, Doxorubicin, and Cisplatin are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells contain medium with the solvent at the same final concentration as the treatment wells.
-
Plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
After the 48-hour incubation, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[4]
-
The plates are incubated for an additional 4 hours at 37°C.[4][5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][6]
-
Following the incubation, 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) is added to each well to dissolve the formazan crystals.[5]
-
The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.[5][7] A reference wavelength of 630 nm may be used to reduce background noise.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualized Workflows
Experimental Workflow for MTT Cytotoxicity Assay
Workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Computational Docking Analysis of Albendazole and Alternatives Against Tubulin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tubulin-Targeting Benzimidazoles
This guide provides a comparative analysis of computational docking studies of Albendazole (B1665689) and its alternatives, focusing on their interaction with the protein target tubulin. The primary mechanism of action for Albendazole and similar benzimidazole (B57391) compounds is the inhibition of tubulin polymerization, which is crucial for various cellular functions, making it a key target in cancer and anti-parasitic therapies.[1][2][3] This document summarizes quantitative binding affinity data, details the experimental protocols used in these computational studies, and visualizes key processes and relationships to aid in research and development.
Disclaimer: The compound "Albene" appears to be a likely misspelling of "Albendazole." This guide proceeds under the assumption that the intended subject is Albendazole, a widely researched benzimidazole anthelmintic with recognized anti-cancer properties.
Quantitative Data Summary: Binding Affinities
The following table summarizes the binding affinities (docking scores) of Albendazole and several alternative compounds against β-tubulin. Lower binding energy values (more negative) indicate a stronger and more favorable interaction between the ligand and the protein. These studies predominantly target the colchicine (B1669291) binding site on the β-tubulin subunit.[4][5][6][7][8]
| Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Albendazole | Tubulin | -5.3 to -4.5 | F200, K350, E198 |
| Mebendazole | Tubulin (4O2B) | -10.1 | ASN-101, SER-140, GLY-143, GLU-183, LEU-248, LYS-254, ASN-258, LYS-352 |
| Fenbendazole | Tubulin | Moderate Affinity (specific kcal/mol not consistently reported) | Not specified |
| Flubendazole | Tubulin | Higher than Albendazole (specific kcal/mol not consistently reported) | Not specified |
| Nocodazole | Tubulin | High Affinity (Kd ~1 µM) | Glu 198, Tyr 50, Phe 167, Leu 245, Leu 246, Leu 253, Lys 350, Ala 314, Ala 352, Ile 368 |
| Colchicine | Tubulin (1SA0) | Not specified (often used as a reference) | Cys241, Val318 |
Note: Direct comparison of binding affinities across different studies should be done with caution due to variations in computational methods, software, and force fields used.
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from various in silico molecular docking studies. While specific parameters may vary, a general workflow is consistently followed.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein, typically tubulin, is obtained from the Protein Data Bank (PDB). A commonly used structure is 4O2B.[9][10][11] Water molecules and co-crystallized ligands are often removed, and polar hydrogens are added.
-
Ligand Structure: The 2D or 3D structures of the ligands (Albendazole and its alternatives) are prepared. This involves generating the correct 3D conformation and assigning appropriate charges.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).[5][10][12][13]
-
Grid Generation: A grid box is defined around the active site of the protein (e.g., the colchicine binding site) to specify the search space for the ligand.
-
Docking Algorithm: The software's algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site.[14]
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.
3. Analysis and Validation:
-
Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the protein's active site and ensuring the software can reproduce the experimentally observed binding mode.
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Computational Docking Workflow
Caption: Benzimidazole-Tubulin Interaction Pathway
Caption: Comparative Features of Tubulin Inhibitors
References
- 1. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Docking study of ligands into the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mebendazole effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico identification of albendazole as a quorum sensing inhibitor and its in vitro verification using CviR and LasB receptors based assay systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical techniques for Albene quantification.
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is a critical aspect of research and development. The choice of analytical technique can significantly impact the quality and reliability of experimental data. This guide provides a head-to-head comparison of common analytical techniques applicable to the quantification of a small organic molecule, which we will refer to as "Albene" for illustrative purposes. The principles and data presented here are broadly applicable to the quantification of various small molecules.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the most common analytical techniques used for small molecule quantification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation based on polarity, with UV detection.[1] | Separation by polarity, detection by mass-to-charge ratio.[2] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[3] | Antigen-antibody binding with enzymatic signal amplification.[4][5] |
| Selectivity | Moderate to High | Very High | Very High | Very High (dependent on antibody specificity) |
| Sensitivity | ng-µg range[6] | pg-ng range[7][8] | pg-ng range[9][10] | pg-ng range[11] |
| Limit of Detection (LOD) | Typically in the low ng/mL range.[1][6] | Can reach low pg/mL levels.[7][8] | Can reach low pg/mL levels.[10] | Typically in the low pg/mL to ng/mL range.[11] |
| Limit of Quantification (LOQ) | Typically in the ng/mL range.[1][6][12] | Can reach pg/mL levels.[7][8] | Can reach low ng/mL levels.[10] | Typically in the low pg/mL to ng/mL range.[11] |
| **Linearity (R²) ** | > 0.999 is achievable.[1][6] | > 0.99 is common.[7] | > 0.99 is common.[9] | Variable, often requires non-linear regression.[11] |
| Precision (%RSD) | Typically < 15%.[6] | Typically < 15%. | Intra- and interday precision < 15%.[9][10] | Typically < 20%. |
| Accuracy (%Recovery) | 85-115% is generally acceptable.[1] | 80-120% is a common target. | 91.6-105.7% has been reported.[3] | 80-120% is a common target. |
| Sample Throughput | Moderate | High | Moderate | High |
| Cost | Moderate | High | High | Low to Moderate |
| Typical Sample Type | Liquid samples, extracts. | Wide range of biological and environmental samples.[2][13] | Volatile and semi-volatile compounds.[3] | Biological fluids (plasma, serum, etc.).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound using HPLC with UV detection.
Principle: HPLC separates compounds in a liquid mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For quantification, the area under the peak corresponding to this compound is proportional to its concentration.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile (B52724):water mixture). Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. The ratio can be optimized in a gradient or isocratic elution mode to achieve the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[6]
-
Injection Volume: A fixed volume, typically 10-20 µL, is injected.
-
Detector: UV detector set at a wavelength where this compound exhibits maximum absorbance.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.999.[1]
-
Quantification: Inject the prepared sample and determine the peak area for this compound. Use the calibration curve to calculate the concentration of this compound in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS.
Principle: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[2] The mass spectrometer measures the mass-to-charge ratio of ions, providing structural information and enabling quantification with high specificity.
Methodology:
-
Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.[13] An internal standard (ideally a stable isotope-labeled version of this compound) should be added to the sample and calibration standards to improve accuracy and precision.[13]
-
LC Conditions: Similar to HPLC, with optimization of the column, mobile phase, and gradient to achieve good chromatographic separation.
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is common for a wide range of molecules.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is often used for quantitative studies in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Calibration and Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify volatile or semi-volatile this compound using GC-MS.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then detected by a mass spectrometer.[3]
Methodology:
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent. Derivatization may be necessary for non-volatile compounds to increase their volatility.
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5ms) is used.[9]
-
Carrier Gas: Helium is commonly used.[9]
-
Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.[9]
-
Injection: A small volume (e.g., 1 µL) is injected into the heated inlet.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is a common method.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
-
Calibration and Quantification: Similar to LC-MS, a calibration curve is generated using standards, and the concentration in the sample is determined by comparing its response to the curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify this compound using a competitive ELISA.
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[4][5] In a competitive ELISA, the sample antigen competes with a labeled antigen for binding to a limited number of antibody binding sites. The signal is inversely proportional to the amount of antigen in the sample.
Methodology:
-
Plate Coating: Microtiter plate wells are coated with a capture antibody specific to this compound.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample containing this compound and a known amount of enzyme-conjugated this compound are added to the wells. They compete for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound antigens.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Calibration and Quantification: A standard curve is generated by plotting the absorbance values against the concentrations of known this compound standards. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.[11]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 5. ELISA Development and Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC MS-MS Analysis Shows Measurement of Corticosterone in Egg Albumen Is Not a Valid Indicator of Chicken Welfare [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
In Vivo Therapeutic Potential of Pterostilbene in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of Pterostilbene, a natural stilbenoid compound, against the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in animal models of colorectal cancer. The information presented herein is collated from preclinical studies to facilitate an objective evaluation of Pterostilbene as a potential alternative or adjuvant therapy.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Pterostilbene and 5-Fluorouracil in colorectal cancer xenograft models.
Table 1: In Vivo Efficacy of Pterostilbene in Colorectal Cancer Animal Models
| Animal Model | Cell Line | Treatment Protocol | Key Efficacy Outcomes | Reference |
| Nude Mice | COLO 205 | 10 mg/kg/day, i.p. injection for 15 days | Down-regulation of COX-2, MMP-9, VEGF, and cyclin D1 | |
| Nude Mice | CL187 (subcutaneous) | 200 mg/kg, i.p. | Tumor Growth Inhibition (TGI) = 79.14 ± 2.85% | [1] |
| Nude Mice | CL187 (orthotopic) | 100 mg/kg, i.p. | TGI = 76.57 ± 6.34% | [1] |
| Nude Mice | CL187 (orthotopic) | 500 mg/kg, i.g. | TGI = 72.79 ± 4.06% | [1] |
| NOD/SCID Mice | RPMI-8226 | 50 mg/kg, i.p. injection 5 days/week for 21 days | Significant reduction in tumor size | [2] |
| ICR Mice | AOM-induced | 50 or 250 ppm in diet for 6 or 23 weeks | Reduced formation of aberrant crypt foci and adenomas | [3] |
| F344 Rats | AOM-induced | 40 ppm in diet for 45 weeks | Reduced colon tumor multiplicity of non-invasive adenocarcinomas | [4] |
Table 2: In Vivo Efficacy of 5-Fluorouracil (5-FU) in Colorectal Cancer Animal Models
| Animal Model | Cell Line | Treatment Protocol | Key Efficacy Outcomes | Reference |
| Nude Mice | Orthotopic implantation | Not specified | Significantly decreased tumor weight compared to control | [5] |
| BALB/c Mice | CT26 | 25 mg/kg, i.v. injection every 2 days (6 total) | Suppression of tumor growth | [6] |
| Nude Mice | HCT116 | 30 mg/kg, 3 times a week for 7 days | Slower tumor growth rate compared to control | [7] |
Experimental Protocols
Pterostilbene In Vivo Xenograft Study
-
Animal Model: Nude mice.[8]
-
Cell Line and Implantation: 5 x 106 COLO 205 human colorectal cancer cells in 0.2 mL PBS were injected subcutaneously between the scapulae.[8]
-
Tumor Growth Monitoring: Tumor size was measured using calipers, and tumor volume was calculated using the formula: (L × W²)/2, where L is the length and W is the width.[8]
-
Treatment Initiation: Treatment began when tumors reached a mean size of 100–200 mm³.[8]
-
Drug Administration: Mice received intraperitoneal (i.p.) injections of Pterostilbene at a dose of 10 mg/kg/day for 15 days. The control group received corn oil.[8]
-
Endpoint Analysis: After 15 days, mice were sacrificed, and tumors were excised and weighed. Tumor tissues were collected for further analysis, such as Western blotting.[8]
5-Fluorouracil (5-FU) In Vivo Xenograft Study
-
Animal Model: BALB/c mice.[6]
-
Cell Line and Implantation: 2.5 x 105 CT26 tumor cells were injected subcutaneously into the right flank.[6]
-
Tumor Growth Monitoring: Tumor size was monitored, and treatment was initiated when tumors reached approximately 30–50 mm³.[6]
-
Drug Administration: 5-FU, dissolved in PBS, was administered via intravenous (i.v.) injection at a dose of 25 mg/kg body weight. Injections were given once every 2 days for a total of 6 injections.[6]
-
Endpoint Analysis: Tumor growth was monitored throughout the study.
Signaling Pathways and Mechanisms of Action
Pterostilbene
Pterostilbene exerts its anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. In colorectal cancer cells, Pterostilbene has been shown to down-regulate the STAT3 and AKT kinase pathways.[9] It also inhibits the Wnt/β-catenin signaling pathway and reduces the expression of inflammatory markers such as iNOS and COX-2.[3][4]
Pterostilbene's multi-targeted anti-cancer mechanism.
5-Fluorouracil (5-FU)
5-FU is a pyrimidine (B1678525) analog that primarily acts as a thymidylate synthase (TS) inhibitor. By blocking TS, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, leading to inhibition of DNA replication and repair. Its metabolites can also be incorporated into both DNA and RNA, causing further cellular damage and inducing apoptosis.[10][11]
Mechanism of action of 5-Fluorouracil.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the in vivo validation of therapeutic agents in colorectal cancer xenograft models, highlighting the key stages for both Pterostilbene and 5-FU studies.
Generalized in vivo experimental workflow.
References
- 1. Effect of Pterostilbene, a Natural Derivative of Resveratrol, in the Treatment of Colorectal Cancer through Top1/Tdp1-Mediated DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene inhibits nutrient metabolism and induces apoptosis through AMPK activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dietary intake of pterostilbene, a constituent of blueberries, inhibits the β-catenin/p65 downstream signaling pathway and colon carcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Anti-Cancer Effect of 3′-Hydroxypterostilbene in Human Colon Xenograft Tumors | PLOS One [journals.plos.org]
- 9. Mechanism of Pterostilbene-Induced Cell Death in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wjgnet.com [wjgnet.com]
Safety Operating Guide
Navigating the Safe Disposal of Albendazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Albendazole, a commonly used anthelmintic drug. Adherence to these guidelines is paramount to minimize environmental contamination and ensure a safe laboratory environment.
Key Chemical and Physical Properties of Albendazole
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for Albendazole.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 265.33 g/mol [1] |
| Melting Point | 208-210 °C[1] |
| Solubility in Water | Practically insoluble[1] |
| Physical Description | Colorless crystals or solid[1] |
Health Hazard Information
Albendazole is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure appropriate safety measures are in place.
| Hazard Statement | Classification |
| May be harmful if swallowed.[2] | Acute toxicity (oral) |
| May cause an allergic skin reaction.[2] | Skin sensitization |
| Suspected of damaging the unborn child.[2] | Reproductive toxicity |
| May cause damage to organs (Gastrointestinal tract, Central nervous system) if swallowed.[2] | Specific target organ toxicity (single exposure) |
| May cause damage to organs (Gastrointestinal tract, Central nervous system, Immune system, Liver) through prolonged or repeated exposure if swallowed.[2] | Specific target organ toxicity (repeated exposure) |
| Very toxic to aquatic life with long lasting effects.[2] | Hazardous to the aquatic environment, long-term hazard |
Experimental Protocols for Disposal
The recommended method for the disposal of Albendazole is incineration.[3] It is imperative to adhere to all local, state, and federal regulations when disposing of this material.[3]
Step 1: Personal Protective Equipment (PPE) Before handling Albendazole, ensure you are wearing appropriate PPE, including:
-
Protective gloves
-
Protective clothing
-
Eye protection
-
Face protection[2]
Step 2: Waste Collection
-
Collect waste Albendazole in a designated, properly labeled, and sealed container.[3]
-
Use a non-combustible absorbent material to collect any spills and transfer it to the labeled container for disposal.[3]
-
Prevent the discharge of Albendazole into drains or the environment.[3]
Step 3: Storage
Step 4: Disposal
-
Dispose of the contents and container through an approved waste disposal plant.[2][4]
-
Incineration is the preferred method of disposal.[3]
Albendazole Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Albendazole.
Caption: Logical workflow for the safe disposal of Albendazole waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of Albendazole, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Guidance for Albene
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Albene (CAS 38451-64-8) is not publicly available at the time of this writing. The following information is based on general laboratory safety principles for handling volatile organic compounds with unknown toxicity and should not be considered a substitute for a formal SDS provided by a chemical supplier. Researchers, scientists, and drug development professionals are strongly advised to obtain a complete SDS from their supplier before commencing any work with this compound.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE)
Given the unknown hazards of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this substance.[1][2][3][4][5][6][7]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | A full-face shield worn over chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check glove manufacturer's compatibility chart. | Double-gloving with a more robust outer glove. |
| Body Protection | Flame-resistant lab coat. | Chemical-resistant apron over a flame-resistant lab coat. |
| Respiratory Protection | Work in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or if a fume hood is not available. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | --- |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Hazard Assessment:
-
Before handling this compound, conduct a thorough hazard assessment for the specific procedure.[4]
-
Ensure a certified chemical fume hood is operational.
-
Locate and verify the functionality of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.
-
Have a chemical spill kit readily accessible.
2. Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9]
-
Ground all equipment to prevent static discharge, as the flammability of this compound is unknown.
-
Avoid direct contact with skin and eyes.[6]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Ensure the storage container is properly labeled.
-
Store away from incompatible materials (oxidizing agents should be assumed to be incompatible in the absence of specific data).
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste due to the lack of comprehensive safety data.
-
Waste Collection:
-
Collect all waste containing this compound (including contaminated PPE, absorbent materials from spills, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Waste Disposal:
Experimental Protocols
As no specific experimental protocols involving this compound were cited in the request, this section cannot be completed. In a real-world scenario, detailed, peer-reviewed experimental methodologies would be referenced here.
Physical and Chemical Properties of this compound
The following data for this compound (CAS 38451-64-8) has been compiled from available chemical databases.
| Property | Value |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Visualizations
Logical Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. editverse.com [editverse.com]
- 9. Safety First: Precautions and Best Practices in Plant Extraction [greenskybio.com]
- 10. What Is Non-Regulated Waste & Why Is It Important? | GAIACA [gaiaca.com]
- 11. Regulated and Non-Regulated Waste Disposal – Chemcept [chemcept.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
